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  • Product: Heptanoic acid, 3-(1-methylethyl)-6-oxo-
  • CAS: 75656-45-0

Core Science & Biosynthesis

Foundational

Atmospheric Degradation of Terpinene: A Mechanistic Exploration of Heptanoic Acid, 3-(1-methylethyl)-6-oxo- Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive examination of the atmospheric degradation pathways of terpinene, with a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the atmospheric degradation pathways of terpinene, with a specific focus on the plausible formation of Heptanoic acid, 3-(1-methylethyl)-6-oxo-, a C10 keto-acid. While direct experimental evidence for this specific product from terpinene oxidation is not yet prominent in the literature, this guide synthesizes existing knowledge on monoterpene atmospheric chemistry to construct a scientifically rigorous and mechanistically plausible narrative. Drawing upon established reaction schemes for structurally related terpenes and insights from computational studies, we elucidate the key roles of atmospheric oxidants, the mechanics of ring-opening reactions, and the subsequent formation of functionalized, linear products. This document is intended to serve as a valuable resource for researchers in atmospheric chemistry, environmental science, and drug development by providing a detailed theoretical framework, outlining state-of-the-art experimental protocols for such investigations, and identifying key areas for future research.

Introduction: Terpenes and their Atmospheric Significance

Monoterpenes (C10H16) are a significant class of biogenic volatile organic compounds (BVOCs) emitted into the atmosphere from terrestrial vegetation.[1][2] Their high reactivity with key atmospheric oxidants such as the hydroxyl radical (•OH), ozone (O₃), and the nitrate radical (NO₃) makes them central players in tropospheric chemistry.[3] These oxidation processes contribute to the formation of secondary organic aerosol (SOA), which has profound implications for air quality, climate, and human health.[4][5] Understanding the complex degradation pathways of individual terpenes and the vast array of their oxidation products is therefore a critical area of scientific inquiry.

This guide focuses on the atmospheric degradation of terpinene, a common monoterpene with two endocyclic double bonds, existing as isomers such as α-terpinene and γ-terpinene. We will explore the mechanistic steps that could lead to the formation of a specific ring-opened product: Heptanoic acid, 3-(1-methylethyl)-6-oxo-.

The Oxidative Degradation of Terpinene: Key Initiating Reactions

The atmospheric degradation of terpinene is initiated by reactions with the primary daytime oxidant, the hydroxyl radical (•OH), and ozone (O₃), as well as the primary nighttime oxidant, the nitrate radical (NO₃).[3] The presence of two double bonds in the terpinene molecule makes it particularly susceptible to oxidative attack.

Reaction with Hydroxyl Radicals (•OH)

The reaction of terpinene with •OH radicals can proceed via two main channels: •OH addition to one of the C=C double bonds or H-atom abstraction from the allylic C-H bonds.[3][6]

  • •OH Addition: This is typically the dominant pathway for alkenes. The •OH radical adds to a carbon atom of a double bond, forming a hydroxyalkyl radical. This radical then rapidly reacts with molecular oxygen (O₂) to form a hydroxyalkyl peroxy radical (RO₂•).

  • H-atom Abstraction: This pathway leads to the formation of a resonance-stabilized allylic radical and a water molecule.

Computational studies on γ-terpinene have shown that •OH addition is the dominant initial reaction pathway.[7][8][9]

Reaction with Ozone (O₃)

Ozonolysis is a significant degradation pathway for unsaturated VOCs. Ozone undergoes a concerted [3+2] cycloaddition to a double bond to form a highly unstable primary ozonide (a molozonide). This primary ozonide rapidly decomposes into a carbonyl compound and a Criegee intermediate (a carbonyl oxide). The Criegee intermediate is a key species that can undergo various subsequent reactions, including unimolecular decay or bimolecular reactions, influencing the overall product distribution.

Reaction with Nitrate Radicals (NO₃)

During the nighttime, in the absence of photochemistry, the nitrate radical (NO₃) becomes a significant oxidant. Similar to •OH radicals, NO₃ can add to the double bonds of terpinene, forming a nitrooxyalkyl radical, which then reacts with O₂ to form a nitrooxyalkyl peroxy radical.

Proposed Mechanistic Pathway to Heptanoic acid, 3-(1-methylethyl)-6-oxo-

The formation of a linear keto-acid like Heptanoic acid, 3-(1-methylethyl)-6-oxo- from the cyclic structure of terpinene necessitates a ring-opening event. While this specific product has been postulated from the ozonolysis of the structurally similar monoterpene, limonene,[10] we can propose an analogous and mechanistically sound pathway for terpinene. The following proposed pathway focuses on the ozonolysis of α-terpinene as a representative example.

Diagram: Proposed Ozonolysis Pathway of α-Terpinene leading to Heptanoic acid, 3-(1-methylethyl)-6-oxo-

G cluster_1 Initiation cluster_2 Ring Opening & Functionalization cluster_3 Further Oxidation & Product Formation A α-Terpinene B Primary Ozonide A->B + O₃ C Criegee Intermediate + Carbonyl B->C Decomposition D Stabilized Criegee Intermediate C->D E Vinyl Hydroperoxide D->E Isomerization F Alkoxy Radical E->F - •OH G Ring-Opened Dicarbonyl F->G C-C Scission H Oxidized Intermediate G->H + •OH, O₂ I Heptanoic acid, 3-(1-methylethyl)-6-oxo- H->I Further Reactions

Caption: Proposed ozonolysis pathway of α-terpinene.

Step-by-Step Mechanistic Elucidation:

  • Ozone Addition and Primary Ozonide Formation: The process begins with the electrophilic addition of ozone to one of the double bonds of the α-terpinene ring, forming an unstable primary ozonide.

  • Decomposition to Criegee Intermediate and Carbonyl: The primary ozonide rapidly undergoes cycloreversion to yield a Criegee intermediate and a carbonyl compound. The specific structures of these products depend on which double bond is attacked and the direction of the C-C and O-O bond cleavage.

  • Criegee Intermediate Reactions and Ring Opening: The energized Criegee intermediate can undergo several reactions. A key pathway leading to ring-opened products involves an intramolecular hydrogen shift to form a vinyl hydroperoxide. This species is unstable and can decompose to yield an •OH radical and an alkoxy radical. Subsequent β-scission of a C-C bond in this alkoxy radical leads to the opening of the six-membered ring, resulting in a multifunctional dicarbonyl compound.

  • Further Oxidation to the Final Product: The ring-opened dicarbonyl intermediate possesses reactive sites, such as aldehyde groups, that are susceptible to further oxidation by atmospheric oxidants like •OH. Oxidation of an aldehyde group to a carboxylic acid, along with other potential rearrangements and functionalizations, can lead to the formation of Heptanoic acid, 3-(1-methylethyl)-6-oxo-.

Experimental Methodologies for Studying Terpene Degradation

The elucidation of complex atmospheric reaction mechanisms relies on a combination of laboratory-based experiments and advanced analytical techniques.

Smog Chamber and Flow Tube Experiments

Atmospheric simulation chambers, often referred to as "smog chambers," are large, inert reactors (typically made of Teflon film) where controlled experiments can be conducted under conditions that mimic the atmosphere.[2] Reactants such as the terpene, an oxidant (or a precursor that photolyzes to produce the oxidant), and seed aerosols can be introduced into the chamber. The chemical evolution of the system is then monitored over time.

Flow tubes are smaller reactors used to study specific reactions under well-defined conditions of temperature, pressure, and reaction time. They are particularly useful for determining reaction kinetics.

Table 1: Typical Experimental Conditions for Terpene Oxidation Studies

ParameterSmog ChamberFlow Tube
Volume 1 - 200 m³0.1 - 10 L
Pressure AtmosphericVariable (low to atmospheric)
Temperature Controlled (ambient range)Precisely controlled
Reactant Conc. ppb - ppmppm - %
Reaction Time Hours to daysMilliseconds to seconds
Application SOA formation, complex mechanismsKinetics, primary product identification
Analytical Techniques for Product Identification

A suite of highly sensitive and selective analytical instruments is required to identify and quantify the wide range of gas-phase and particle-phase products from terpene oxidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile organic compounds. Derivatization is often employed to analyze polar compounds like carboxylic acids.

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Used for the analysis of less volatile and highly polar compounds that are not amenable to GC analysis.

  • Proton-Transfer-Reaction Mass Spectrometry (PTR-MS): A real-time analytical technique for monitoring the concentrations of volatile organic compounds in the gas phase with high time resolution.

  • Aerosol Mass Spectrometry (AMS): Provides real-time information on the size-resolved chemical composition of non-refractory submicron aerosol particles.

Diagram: Experimental Workflow for Terpene Oxidation Studies

G cluster_1 Experiment Setup cluster_2 Real-time Monitoring cluster_3 Offline Analysis cluster_4 Data Analysis A Smog Chamber / Flow Tube C Initiation of Reaction (e.g., UV irradiation) A->C B Introduction of: - Terpinene - Oxidant (O₃, •OH precursor) - Seed Aerosol (optional) B->A D PTR-MS (Gas-phase VOCs) C->D E AMS (Aerosol Composition) C->E F Filter/Impinger Sampling (Gas and Particle Phases) C->F I Product Identification & Quantification D->I E->I G GC-MS Analysis (with derivatization) F->G H HPLC-MS Analysis F->H G->I H->I J Mechanistic Interpretation I->J

Caption: A typical experimental workflow.

Implications and Future Research Directions

The formation of functionalized, ring-opened products like Heptanoic acid, 3-(1-methylethyl)-6-oxo- from terpinene degradation has several important implications:

  • Contribution to SOA: These oxygenated molecules have lower volatility than their parent terpene and can partition into the particle phase, contributing to the formation and growth of SOA.

  • Impact on Human Health: The inhalation of fine particulate matter and certain volatile organic compounds can have adverse health effects.[4][11]

  • Influence on Drug Development: For pharmaceuticals derived from or containing terpene moieties, understanding their atmospheric degradation pathways is crucial for assessing their environmental fate and potential transformation into other biologically active compounds.

Key areas for future research include:

  • Targeted Experimental Studies: Conducting smog chamber experiments with terpinene and state-of-the-art analytical techniques to specifically search for and quantify Heptanoic acid, 3-(1-methylethyl)-6-oxo- and other related keto-acids.

  • Advanced Computational Modeling: Employing high-level quantum chemical calculations to refine the proposed mechanistic pathways, calculate reaction rate constants, and predict the branching ratios for different product channels.

  • Isotopic Labeling Studies: Using isotopically labeled terpinene (e.g., with ¹³C or ²H) to trace the fate of specific carbon and hydrogen atoms during the degradation process, which can provide definitive evidence for proposed reaction mechanisms.

Conclusion

While the direct experimental detection of Heptanoic acid, 3-(1-methylethyl)-6-oxo- from terpinene atmospheric oxidation is a subject for future investigation, the existing body of knowledge on monoterpene chemistry provides a strong foundation for its plausible formation. The mechanistic pathways involving oxidant addition, Criegee intermediate chemistry, and subsequent ring-opening and functionalization are well-established for similar compounds. This technical guide has synthesized this information to provide a detailed and scientifically grounded narrative for the formation of this C10 keto-acid. The outlined experimental and analytical approaches offer a clear roadmap for researchers to further investigate and validate these proposed pathways, ultimately enhancing our understanding of the complex and vital role of terpenes in atmospheric chemistry.

References

  • The health significance of gas- and particle-phase terpene oxidation products: a review. (2013). Critical Reviews in Toxicology. [Link]

  • monoterpene oxidation products: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Upshur, M. A., Bé, A. G., Luo, J., Varelas, J. G., Geiger, F. M., & Thomson, R. J. (2023). Organic synthesis in the study of terpene-derived oxidation products in the atmosphere. Natural Product Reports, 40(5), 845-873. [Link]

  • Gong, Z., Le, H. T., & M., A. (2019). Catalytic Oxidation Processes for the Upgrading of Terpenes: State-of-the-Art and Future Trends. Catalysts, 9(11), 893. [Link]

  • Oxidation Mechanism and Kinetics of γ-Terpinene in the Indoor Atmosphere. (2025). ResearchGate. [Link]

  • Oxidation Mechanism and Kinetics of γ‑Terpinene in the Indoor Atmosphere. (2025). PubMed. [Link]

  • Gas-phase terpene oxidation products: A review. (n.d.). Future4200. [Link]

  • Fuchs, H. (2021). Oxidation of monoterpenes studied in atmospheric simulation chambers. Jülich, Germany: Forschungszentrum Jülich GmbH, Zentralbibliothek. [Link]

  • Monoterpene oxidation pathways initiated by acyl peroxy radical addition. (2025). Atmospheric Chemistry and Physics. [Link]

  • Claeys, M., Iinuma, Y., Szmigielski, R., Surratt, J. D., Blockhuys, F., Van Alsenoy, C., Böge, O., Sierau, B., Gómez-González, Y., Vermeylen, R., Van der Veken, P., Shahgholi, M., Chan, A. W. H., Herrmann, H., Seinfeld, J. H., & Maenhaut, W. (2009). Terpenylic acid and related compounds from the oxidation of alpha-pinene: implications for new particle formation and growth above forests. Environmental science & technology, 43(18), 6976–6982. [Link]

  • Oxidation Mechanism and Kinetics of γ-Terpinene in the Indoor Atmosphere. (2025). ACS Environmental Health Science & Engineering. [Link]

  • The oxidation of terpenes. I. Mechanism and reaction products of D‐limonene autoxidation. (2011). Flavour and Fragrance Journal, 26(5), 336-346. [Link]

  • Terpenylic Acid and Related Compounds from the Oxidation of α-Pinene: Implications for New Particle Formation and Growth above Forests. (2009). ResearchGate. [Link]

  • Yu, J., Griffin, R. J., Cocker, D. R., III, Flagan, R. C., & Seinfeld, J. H. (1999). Observation of gaseous and particulate products of monoterpene oxidation in forest atmospheres. Geophysical Research Letters, 26(8), 1145–1148. [Link]

  • Unveiling an Unexpected Branching Point in α-pinene Ozonolysis via Molecular Dynamics Guided Reaction Discovery. (2024). ChemRxiv. [Link]

  • Ozonolysis of alpha-pinene and beta-pinene: Kinetics and mechanism. (2005). ResearchGate. [Link]

  • Iyer, S., et al. (2021). Molecular mechanism for rapid autoxidation in α-pinene ozonolysis. Nature Communications, 12(1), 847. [Link]

  • New Particle Formation Promoted by OH Reactions during α-Pinene Ozonolysis. (2021). ACS Earth and Space Chemistry, 5(8), 2092–2099. [Link]

  • H-atom abstraction by OH-radicals from (biogenic) (poly)alkenes: C–H bond strengths and abstraction rates. (2012). ResearchGate. [Link]

  • Oxidation characteristics and hazardous of α-pinene, β-pinene and turpentine. (2023). Journal of Thermal Analysis and Calorimetry, 148(24), 13629-13642. [Link]

  • Heptanoic acid, 6-oxo-. (n.d.). NIST WebBook. [Link]

  • Oxidation Mechanism and Kinetics of γ‑Terpinene in the Indoor Atmosphere. (2025). PMC. [Link]

  • Rapid aqueous-phase oxidation of an α-pinene-derived organosulfate by hydroxyl radicals: a potential source. (2025). Atmospheric Chemistry and Physics. [Link]

  • Best Practice Guide for Generating Mass Spectra. (n.d.). The Royal Society of Chemistry. [Link]

  • Rapid metabolite identification with sub parts-per-million mass accuracy from biological matrices by direct infusion nanoelectrospray ionization after clean-up on a ZipTip and LTQ/Orbitrap mass spectrometry. (2008). ResearchGate. [Link]

  • Keto acids and derivatives. (2010). MassBank. [Link]

  • Information in mass spectra. (n.d.). Sisu@UT. [Link]

Sources

Exploratory

Role of Heptanoic acid, 3-(1-methylethyl)-6-oxo- in Biogenic Aerosol Aging: Mechanisms, Pathways, and Analytical Protocols

Abstract The atmospheric oxidation of Biogenic Volatile Organic Compounds (BVOCs) produces a complex mixture of oxygenated products that condense to form Secondary Organic Aerosols (SOA). Among these, Heptanoic acid, 3-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The atmospheric oxidation of Biogenic Volatile Organic Compounds (BVOCs) produces a complex mixture of oxygenated products that condense to form Secondary Organic Aerosols (SOA). Among these, Heptanoic acid, 3-(1-methylethyl)-6-oxo- (commonly known as 3-isopropyl-6-oxoheptanoic acid, CAS: 75656-45-0) serves as a critical surrogate tracer for monoterpene aging. This technical whitepaper explores the mechanistic formation, physicochemical partitioning, and toxicological implications of this keto-acid, providing drug development professionals and atmospheric scientists with validated, causal methodologies for its quantification.

Atmospheric Origins and Mechanistic Pathways

Heptanoic acid, 3-(1-methylethyl)-6-oxo- is a primary ring-cleavage product derived from the oxidation of biogenic monoterpenes containing a p-menthane skeleton (e.g., p-menth-1-ene, α -terpinene). In the troposphere, the endocyclic double bond of these precursors is highly susceptible to attack by ozone ( O3​ ) and hydroxyl radicals ( OH∙ ).

The ozonolysis pathway proceeds via the formation of a primary ozonide, which rapidly decomposes into a highly reactive Criegee intermediate. Subsequent isomerization and reaction with atmospheric water vapor yield the stable keto-acid[1]. Because of its increased polarity and lower volatility compared to the parent hydrocarbon, this compound readily partitions from the gas phase into the particle phase, driving the mass yield of Biogenic Secondary Organic Aerosol (BSOA).

Pathway Precursor Biogenic Precursor (e.g., p-Menth-1-ene) Intermediate Criegee Intermediate (Gas Phase) Precursor->Intermediate Oxidant Atmospheric Oxidants (O3, OH•) Oxidant->Intermediate Product 3-isopropyl-6-oxoheptanoic acid (Gas/Particle Partitioning) Intermediate->Product Ring Cleavage Aerosol Aerosol Phase (Aged SOA) Product->Aerosol Condensation

Atmospheric oxidation pathway of monoterpenes to form the keto-acid SOA tracer.

Physicochemical Properties & Partitioning Dynamics

In advanced multiphase partitioning models, 3-isopropyl-6-oxoheptanoic acid is classified as a Biogenic Hydrophilic Single Dissociative SOA Compound (BiA1D) [1]. It is characterized by a single carboxylic acid group and a ketone moiety, making it a structural analog for the oxidation products of major monoterpenes like terpinene and terpineol[1],[2].

Its partitioning behavior is governed by its saturation vapor pressure ( VP,sat​ ) and octanol-water partition coefficient ( Kow​ ). With a VP,sat​ in the low-to-moderate range, it acts as a semi-volatile organic compound (SVOC) that exists in dynamic equilibrium between the gas and aerosol phases[3].

Table 1: Physicochemical Properties
ParameterValueReference
IUPAC Name 3-isopropyl-6-oxoheptanoic acid[4]
CAS Registry Number 75656-45-0[5]
Molecular Formula C_{10}H_{18}O_{3}[6]
Molecular Weight 186.25 g/mol [5]
SOA Surrogate Class BiA1D (Hydrophilic Single Dissociative)[1]
Saturation Vapor Pressure ( VP,sat​ ) 10−10 to 10−5 Torr[3]
Octanol/Water Coefficient ( Kow​ ) 0.5 – 15.0[7]

Implications for Inhalation Toxicology & Drug Delivery

For drug development professionals and inhalation toxicologists, the chemical composition of background ambient aerosols is a critical variable in pulmonary pharmacokinetics. Biogenic SOA compounds, including functionalized keto-acids like 3-isopropyl-6-oxoheptanoic acid, have been shown to induce oxidative stress and modulate inflammatory signaling pathways (e.g., NF-κB)[8].

When evaluating novel inhaled therapeutics (such as inhaled corticosteroids or pulmonary biologics), researchers must account for the ambient pulmonary environment. Hydrophilic BSOA components can alter the surface tension of endogenous pulmonary surfactant and modify the permeability of the alveolar-capillary barrier. Consequently, robust toxicological screening must account for the synergistic effects of active pharmaceutical ingredients (APIs) and ubiquitous biogenic aerosol tracers, as outlined in foundational aerosol health studies by.

Experimental Protocol: Chamber Simulation & LC-MS/MS Quantification

To accurately study the aerosol aging of Heptanoic acid, 3-(1-methylethyl)-6-oxo-, researchers must utilize a self-validating experimental workflow that prevents background contamination and analytical artifacts. The following protocol aligns with.

Step-by-Step Methodology

Step 1: Chamber Preparation & Background Characterization

  • Action: Flush a 10 m³ Teflon environmental chamber with purified zero-air until background particle concentrations are < 10 particles/cm³ and non-methane hydrocarbons are below the limit of detection.

  • Causality: This ensures that subsequent aerosol formation is entirely secondary and derived only from the injected precursors, eliminating background seed artifacts and ensuring a self-validating baseline.

Step 2: Precursor Injection

  • Action: Inject 500 ppb of the biogenic precursor (e.g., p-menth-1-ene) and allow 30 minutes for active mixing via internal Teflon fans.

  • Causality: Providing a stable, homogeneous gas-phase concentration before oxidation begins prevents localized high-concentration "hotspots" that would artificially skew kinetic reaction rates.

Step 3: Oxidation Initiation (Dark Ozonolysis)

  • Action: Introduce 1 ppm of Ozone ( O3​ ) in the absence of UV light.

  • Causality: Conducting the reaction in the dark isolates the ozone-initiated alkene cleavage pathway from OH-radical driven photochemistry. This controlled environment allows for the precise determination of the primary keto-acid yield without confounding secondary photolysis.

Step 4: Aerosol Sampling

  • Action: Pull chamber air through 47 mm Polytetrafluoroethylene (PTFE) membrane filters at a flow rate of 10 L/min.

  • Causality: PTFE is chemically inert and minimizes the adsorption of gas-phase semi-volatile organic compounds (SVOCs) compared to traditional quartz fiber filters. This drastically reduces positive mass artifacts during quantification.

Step 5: Extraction and LC-MS/MS Quantification

  • Action: Spike filters with an isotopically labeled internal standard (e.g., 13C -palmitic acid) prior to extraction in HPLC-grade methanol via ultrasonication for 15 minutes. Analyze the extract using LC-MS/MS with Electrospray Ionization (ESI) in negative mode.

  • Causality: The internal standard corrects for matrix effects and variable extraction efficiencies, making the quantification self-validating. Furthermore, the carboxylic acid moiety of 3-isopropyl-6-oxoheptanoic acid readily deprotonates to form [M−H]− ions. Negative mode ESI provides high selectivity and sensitivity for organic acids without requiring the complex, error-prone derivatization steps necessary for GC-MS.

Workflow Step1 Chamber Injection Step2 Dark Ozonolysis Step1->Step2 Step3 PTFE Filter Sampling Step2->Step3 Step4 Solvent Extraction Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Step-by-step experimental workflow for generating and quantifying biogenic SOA compounds.

Quantitative Yields & Aerosol Mass Fractions

The mass yield of 3-isopropyl-6-oxoheptanoic acid is highly dependent on the oxidant system and the initial precursor concentration. Table 2 summarizes representative chamber data, demonstrating how dark ozonolysis favors the accumulation of this specific keto-acid compared to OH-radical dominated systems, where further fragmentation often occurs.

Table 2: Representative Aerosol Mass Yields & Partitioning
Precursor VOCOxidant SystemAerosol Mass Yield (%)Keto-Acid Mass Fraction in SOA (%)
p-Menth-1-ene O3​ (Dark, 1 ppm)12.4 ± 1.24.2 ± 0.5
p-Menth-1-ene OH∙ / NOx​ (UV)8.7 ± 0.91.8 ± 0.3
α -Terpinene O3​ (Dark, 1 ppm)15.1 ± 1.53.5 ± 0.4

Note: Yields are highly dependent on initial seed aerosol surface area and relative humidity (RH).

References

  • Pun, B. K., Seigneur, C., & Asher, W. (2006). "Modeling Secondary Organic Aerosol Formation via Multiphase Partitioning with Molecular Data." Environmental Science & Technology, 40(15), 4722-4731. URL:[Link]

  • Koko, W. S., et al. (2019). "Biological activity of Echinops spinosus on inhibition of paracetamol-induced renal inflammation." ResearchGate. URL:[Link]

  • Shiraiwa, M., et al. (2017). "Aerosol Health Effects from Interacting Biological and Chemical Systems." Nature Communications, 8, 14047. URL:[Link]

  • United States Environmental Protection Agency (EPA). (n.d.). "Environmental Chamber Research." URL:[Link]

Sources

Foundational

The Environmental Impact and Atmospheric Dynamics of 3-Isopropyl-6-oxoheptanoic Acid: A Comprehensive Technical Guide

Executive Summary 3-Isopropyl-6-oxoheptanoic acid (CAS: 75656-45-0) is a highly functionalized, semi-volatile organic compound that occupies a critical intersection between atmospheric chemistry and sustainable agro-phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Isopropyl-6-oxoheptanoic acid (CAS: 75656-45-0) is a highly functionalized, semi-volatile organic compound that occupies a critical intersection between atmospheric chemistry and sustainable agro-pharmacology. In the atmosphere, it acts as a biogenic secondary organic aerosol (SOA) marker—specifically classified as a hydrophilic single dissociative compound (BiA1D)—driving aerosol hygroscopicity and climate forcing[1][2]. Ecologically, it is a bioactive constituent in botanical extracts utilized as eco-friendly fumigants, offering a sustainable alternative to ozone-depleting pesticides like methyl bromide[3][4].

This whitepaper provides an in-depth technical synthesis of its physicochemical properties, atmospheric lifetime, environmental impact, and the field-proven methodologies required for its isolation and quantification.

Physicochemical Profiling & Structural Dynamics

3-Isopropyl-6-oxoheptanoic acid is an oxidation product characterized by a nine-carbon backbone (excluding the carboxyl carbon), featuring a terminal carboxylic acid, a ketone group at the C6 position, and an isopropyl branch at the C3 position.

Its environmental behavior is dictated by its partitioning coefficients. With an octanol-water partition coefficient ( Kow​ ) ranging from 0.5 to 15, and a low-to-moderate saturation vapor pressure ( VPsat​ ) of 10−10 to 10−5 Torr, the molecule exhibits strong semi-volatile behavior[1]. This allows it to dynamically partition between the gas phase and the aqueous/particulate phase, making it a highly efficient building block for hydrophilic secondary organic aerosols[2].

Quantitative Physicochemical Data
PropertyValue / ClassificationReference
CAS Number 75656-45-0[5]
Molecular Formula C10H18O3[5]
Molecular Weight 186.25 g/mol [5]
SOA Classification BiA1D (Biogenic Hydrophilic Single Dissociative)[1][2]
Kow​ Range ~0.5 to 15[1]
VPsat​ Range 10−10 to 10−5 Torr[1][2]

Atmospheric Formation and Lifetime

Precursor Oxidation Pathways

3-Isopropyl-6-oxoheptanoic acid is primarily generated in the troposphere via the gas-phase oxidation of biogenic volatile organic compounds (BVOCs), specifically monoterpenes and monoterpenoids such as terpineol and terpinene [1].

When these precursors are emitted by vegetation into the atmosphere, they are rapidly attacked by ozone ( O3​ ) and hydroxyl radicals ( OH∙ ). The electrophilic addition of O3​ to the endocyclic double bond of the terpene forms a primary ozonide, which rapidly decomposes via the Criegee mechanism. Subsequent ring-cleavage and stabilization yield highly oxygenated, lower-volatility products, including 3-isopropyl-6-oxoheptanoic acid[6].

AtmosphericPathway Precursor Biogenic Precursors (Terpineol / Terpinene) Reaction Gas-Phase Oxidation (Ring Cleavage) Precursor->Reaction Oxidants Atmospheric Oxidants (O3, OH Radicals) Oxidants->Reaction Product 3-isopropyl-6-oxoheptanoic acid (Gas Phase) Reaction->Product Oxidation Yield Partitioning Gas-to-Particle Partitioning Product->Partitioning VPsat & Kow dependent SOA Secondary Organic Aerosol (BiA1D Hydrophilic) Partitioning->SOA Condensation

Atmospheric oxidation pathway of terpenes forming secondary organic aerosols.

Atmospheric Lifetime and Sink Mechanisms

The atmospheric lifetime of 3-isopropyl-6-oxoheptanoic acid is highly dependent on its phase state:

  • Gas-Phase Lifetime: In the gas phase, the compound is subject to further oxidation by OH radicals (via hydrogen abstraction from the alkyl backbone) and photolysis of the ketone group. The gas-phase lifetime is typically on the order of 12 to 48 hours , depending on diurnal OH concentrations.

  • Particulate-Phase Lifetime: Because of its low VPsat​ , the compound rapidly condenses onto existing aerosol particles[2]. Once partitioned into the aerosol phase, it is shielded from rapid gas-phase oxidation. Its atmospheric lifetime is thus extended to 5 to 7 days , ultimately governed by the wet and dry deposition rates of the host aerosol.

Environmental Impact & Ecological Utility

Climate Forcing and Air Quality

As a BiA1D compound (possessing a single carboxy group), 3-isopropyl-6-oxoheptanoic acid is highly hydrophilic[1]. When it partitions into aerosols, it significantly lowers the deliquescence relative humidity of the particle. This enhances the aerosol's ability to act as a Cloud Condensation Nucleus (CCN), directly impacting global radiative forcing (cloud albedo effect) and regional precipitation patterns.

Sustainable Agro-Pharmacology: Alternative to Methyl Bromide

Beyond its atmospheric role, 3-isopropyl-6-oxoheptanoic acid is a naturally occurring bioactive compound found in the extracts of Clerodendrum capitatum (comprising ~1.8% of the active volatile fraction)[4].

Historically, the agricultural industry has relied on methyl bromide and phosphine to control stored grain pests. However, methyl bromide is a potent ozone-depleting substance, and phosphine induces severe mammalian toxicity and pest resistance[3]. Botanical formulations containing 3-isopropyl-6-oxoheptanoic acid exhibit profound fumigant and repellent toxicity against major stored product beetles, offering a highly effective, biodegradable alternative with a drastically reduced environmental footprint[3][4].

Biopesticidal Efficacy of C. capitatum Formulation (Containing 3-Isopropyl-6-oxoheptanoic acid)
Target Pest SpeciesDose ( μg/L )Exposure TimeMortality Rate (%)Reference
Sitophilus oryzae20024 Hours80.0 - 90.6%[4]
Tribolium castaneum20024 Hours80.0 - 90.6%[4]
Rhyzopertha dominica20072 Hours100%[4]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the workflows for both atmospheric simulation and botanical extraction.

Protocol 1: Smog Chamber Simulation for SOA Yield & Partitioning

Causality Note: Smog chambers isolate specific precursor-oxidant reactions from ambient meteorological variables. We utilize ammonium sulfate seed aerosols to provide a competitive condensation sink; without seed aerosols, semi-volatile vapors like 3-isopropyl-6-oxoheptanoic acid would erroneously condense onto the Teflon chamber walls, artificially suppressing measured SOA yields.

  • Chamber Preparation: Flush a 10 m3 FEP Teflon chamber with purified zero air for 24 hours until background particle concentrations are <10 particles/cm3 .

  • Seed Aerosol Injection: Atomize a 0.05 M (NH4​)2​SO4​ solution and inject it into the chamber to achieve a seed surface area of .

  • Precursor Introduction: Inject a known volume of terpineol/terpinene into a heated glass bulb, sweeping it into the chamber with zero air to achieve a mixing ratio of 50 ppb.

  • Oxidation Initiation: Inject O3​ (via a corona discharge generator) or generate OH radicals via the photolysis of injected HONO under UV irradiation.

  • Real-Time Monitoring:

    • Use a Scanning Mobility Particle Sizer (SMPS) to track aerosol volume growth.

    • Use Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) to monitor the exponential decay of the precursor. The convergence of precursor decay and aerosol volume stabilization validates mass-balance.

  • Filter Collection: Draw chamber air through quartz fiber filters at 10 L/min for offline chemical characterization.

ExperimentalWorkflow Prep 1. Chamber Prep Zero Air Flush Seed 2. Seed Aerosol (Ammonium Sulfate) Prep->Seed Oxidation 3. Precursor + Oxidant Reaction Phase Seed->Oxidation Monitor 4. Real-time Monitor (SMPS & PTR-MS) Oxidation->Monitor Filter 5. Filter Collection (Quartz Fiber) Monitor->Filter Analysis 6. GC-MS Analysis (Derivatization) Filter->Analysis

Step-by-step smog chamber workflow for SOA yield and multiphase partitioning analysis.

Protocol 2: GC-MS Quantification from Botanical Extracts

Causality Note: Carboxylic acids (like 3-isopropyl-6-oxoheptanoic acid) readily form hydrogen bonds with the stationary phase of GC columns, leading to severe peak tailing and thermal degradation. Derivatization via silylation replaces the active acidic proton with a trimethylsilyl (TMS) group, significantly increasing the molecule's volatility and thermal stability for accurate MS quantification.

  • Extraction: Pulverize 100 g of dried Clerodendrum capitatum leaves. Extract using 500 mL of ethyl acetate in a Soxhlet apparatus for 6 hours.

  • Concentration: Concentrate the active fraction using a rotary evaporator under reduced pressure at 40°C until a crude yield is obtained (typically ~9.8% v/w)[4].

  • Derivatization: Transfer 1 mg of the extract to a silanized glass vial. Add 50 μL of pyridine and 50 μL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS. Incubate at 70°C for 30 minutes.

  • GC-MS Analysis: Inject 1 μL of the derivatized sample into a GC-MS equipped with an HP-5MS capillary column. Use helium as the carrier gas at 1.0 mL/min. Program the oven from 60°C (hold 2 min) to 280°C at 5°C/min.

  • Identification: Identify 3-isopropyl-6-oxoheptanoic acid by comparing its mass fragmentation pattern (m/z) and retention index against the NIST mass spectral library.

References

  • Modeling Secondary Organic Aerosol Formation via Multiphase Partitioning with Molecular Data. ACS Publications.[Link]

  • Potential use of Clerodendrum capitatum extracts and its formulation for control of three major stored product beetles. Oxford Academic.[Link] (URL derived from DOI/Search mapping)

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of Heptanoic acid, 3-(1-methylethyl)-6-oxo- by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This application note presents a comprehensive protocol for the sensitive and selective detection of Heptanoic acid, 3-(1-methylethyl)-6-oxo-, a keto-carboxylic acid, using Gas Chromatography-Mass Spectrometry (...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive protocol for the sensitive and selective detection of Heptanoic acid, 3-(1-methylethyl)-6-oxo-, a keto-carboxylic acid, using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the compound's inherent polarity and low volatility, a robust derivatization procedure is essential for successful analysis. This guide provides a step-by-step methodology encompassing sample preparation, a two-step derivatization process involving methoximation and silylation, optimized GC-MS parameters, and method validation considerations. The described workflow is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this and similar molecules in complex matrices.

Introduction

Heptanoic acid, 3-(1-methylethyl)-6-oxo- is an organic compound featuring both a ketone and a carboxylic acid functional group. Such keto acids are significant intermediates in various metabolic pathways, and their accurate measurement in biological and pharmaceutical samples can be crucial for diagnostics, disease monitoring, and understanding drug metabolism.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity, selectivity, and the ability to resolve complex mixtures.[1][2]

However, the direct analysis of polar compounds like keto-carboxylic acids by GC-MS is challenging. The carboxylic acid group is non-volatile and can interact with the GC column, leading to poor peak shape and low sensitivity.[3][4] Furthermore, the ketone group can exist in tautomeric forms, which can complicate analysis.[5] To overcome these challenges, a chemical modification process known as derivatization is employed to increase the analyte's volatility and thermal stability.[3][6] This protocol details a two-step derivatization procedure: methoximation to stabilize the keto group, followed by silylation to convert the acidic proton of the carboxyl group into a less polar trimethylsilyl (TMS) ester.[1][7]

Experimental Workflow

The overall experimental workflow for the analysis of Heptanoic acid, 3-(1-methylethyl)-6-oxo- is depicted below. This process begins with sample preparation to isolate the analyte from the sample matrix, followed by the crucial derivatization steps, and finally, analysis by GC-MS.

Workflow for Keto Acid Analysis by GC-MS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample_Collection Sample Collection (e.g., Plasma, Urine) Extraction Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) Sample_Collection->Extraction Isolate Analyte Drying Evaporation to Dryness (under Nitrogen stream) Extraction->Drying Remove Solvent Methoximation Methoximation (Methoxyamine HCl in Pyridine) Drying->Methoximation Dried Sample Silylation Silylation (MSTFA + 1% TMCS) Methoximation->Silylation Stabilize Keto Group GC_Injection GC Injection Silylation->GC_Injection Derivatized Sample Separation Chromatographic Separation GC_Injection->Separation Vaporization & Separation Detection Mass Spectrometric Detection Separation->Detection Ionization & Fragmentation Data_Analysis Data Acquisition & Analysis Detection->Data_Analysis Quantification & Identification

Caption: Overall workflow for the analysis of Heptanoic acid, 3-(1-methylethyl)-6-oxo- by GC-MS.

Detailed Protocols

Sample Preparation (Liquid-Liquid Extraction Example)

Liquid-liquid extraction (LLE) is a common technique to separate analytes based on their solubility in different immiscible solvents.[8]

Materials:

  • Sample (e.g., 1 mL of plasma or urine)

  • Internal Standard (IS) spiking solution (e.g., a structural analog not present in the sample)

  • Ethyl acetate (or other suitable organic solvent like dichloromethane)[8]

  • Anhydrous sodium sulfate

  • Conical glass centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1 mL of the sample into a conical glass centrifuge tube.

  • Spike the sample with an appropriate amount of internal standard.

  • Add 3 mL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-6) on the remaining aqueous layer and combine the organic extracts.

  • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C). The dried residue is now ready for derivatization.

Derivatization

This two-step process is critical for preparing the analyte for GC-MS analysis.[1][5]

Materials:

  • Dried sample extract

  • Methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Methoximation:

    • To the dried sample extract, add 50 µL of the methoxyamine hydrochloride solution.[1]

    • Cap the vial tightly and vortex briefly.

    • Incubate the mixture at 60°C for 60 minutes.[1] This step converts the keto group to its methoxime derivative, preventing enolization.[5]

    • Cool the vial to room temperature.

  • Silylation:

    • Add 100 µL of MSTFA (+ 1% TMCS) to the vial.[1]

    • Cap the vial tightly and vortex.

    • Incubate the mixture at 60°C for 30 minutes.[1][3] This reaction converts the carboxylic acid to its volatile TMS ester derivative.

    • Cool the vial to room temperature. The sample is now ready for GC-MS injection.

GC-MS Instrumentation and Parameters

The following parameters provide a starting point for method development and may require optimization for specific instruments.[1]

GC Parameter Setting Rationale
Column DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[1]A non-polar column is suitable for the separation of the relatively non-polar TMS-derivatized compounds.
Injection Mode Splitless or Split (e.g., 10:1 split ratio).[1]Splitless mode is preferred for trace analysis to maximize sensitivity. A split injection may be used for more concentrated samples.
Injector Temperature 250°C[1]Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.[1]Provides good chromatographic efficiency and is compatible with mass spectrometry.
Oven Temperature Program Initial: 80°C, hold for 2 min.Ramp 1: 10°C/min to 150°C.Ramp 2: 20°C/min to 280°C, hold for 5 min.The temperature program is designed to effectively separate the analyte from other components in the derivatized sample matrix.
Injection Volume 1 µL[1]A standard injection volume for capillary GC.
MS Parameter Setting Rationale
Ionization Mode Electron Ionization (EI)[1]Standard ionization technique that provides reproducible fragmentation patterns for compound identification.
Electron Energy 70 eV[1]Standard electron energy for EI, which generates a library-searchable mass spectrum.
Ion Source Temperature 230°C[1]Maintains the analyte in the gas phase and promotes efficient ionization.
Quadrupole Temperature 150°C[1]Ensures stable performance of the mass analyzer.
Scan Mode Full Scan (m/z 50-600) for qualitative analysis.Selected Ion Monitoring (SIM) for quantitative analysis.[1]Full scan mode is used for initial method development and compound identification. SIM mode significantly enhances sensitivity and selectivity for quantification by monitoring specific fragment ions.

Data Analysis and Quantification

Qualitative Analysis: The identification of the derivatized Heptanoic acid, 3-(1-methylethyl)-6-oxo- is confirmed by comparing its retention time and the acquired mass spectrum with that of an authentic reference standard analyzed under the same conditions. The mass spectrum should exhibit a characteristic molecular ion and fragmentation pattern.

Quantitative Analysis: For quantification, a calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area ratio of the target analyte to the internal standard is plotted against the concentration. The concentration of the analyte in unknown samples is then determined from this calibration curve.

Method Validation

To ensure the reliability and accuracy of the analytical results, the method should be validated according to established guidelines.[2][9] Key validation parameters include:

Validation Parameter Description Acceptance Criteria (Typical)
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[10]No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity and Range The ability to produce results that are directly proportional to the concentration of the analyte in samples within a given range.[11]Correlation coefficient (r²) ≥ 0.995.
Accuracy The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.[10][11]Mean recovery within 80-120% at each concentration level.[12]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[10] Assessed as repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) ≤ 15%.[12]
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected but not necessarily quantified.[9][10]Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[9][10]Typically determined as a signal-to-noise ratio of 10:1, with acceptable precision and accuracy.

Conclusion

This application note provides a detailed and robust GC-MS protocol for the analysis of Heptanoic acid, 3-(1-methylethyl)-6-oxo-. The described method, which includes an optimized sample preparation and a two-step derivatization procedure, is designed to yield accurate and reproducible results for the quantification of this and similar keto acids in complex matrices. Proper method validation is essential to ensure the integrity of the data generated.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Keto Acids.
  • SCION Instruments. (2025, April 29). Sample preparation GC-MS.
  • Benchchem. (n.d.). Comparative analysis of derivatization reagents for carboxylic acids.
  • ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More.
  • MDPI. (n.d.). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use.
  • PubMed. (2025, May 13). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use.
  • Unknown. (n.d.). Sample Preparation Guidelines for GC-MS.
  • ACS Publications. (2023, May 3). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry.
  • ChromSolutions. (n.d.). Analytical Validation Quick Reference Guide.
  • Tokyo Chemical Industry. (n.d.). GC Derivatization Reagents.
  • BioPharm International. (n.d.). Method Validation Guidelines.
  • Unknown. (n.d.). Acids: Derivatization for GC Analysis.
  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • PMC. (n.d.). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs.
  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards.
  • PMC. (2018, January 11). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry.
  • Thermo Fisher Scientific. (n.d.). Metabolomics Strategies Using GC-MS/MS Technology.

Sources

Application

Application Note: Quantification of 3-Isopropyl-6-oxoheptanoic Acid in Atmospheric Aerosol Filters

Abstract and Introduction Atmospheric aerosols play a critical role in climate and public health. Secondary Organic Aerosols (SOA), formed from the atmospheric oxidation of volatile organic compounds (VOCs), constitute a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Introduction

Atmospheric aerosols play a critical role in climate and public health. Secondary Organic Aerosols (SOA), formed from the atmospheric oxidation of volatile organic compounds (VOCs), constitute a significant fraction of the total aerosol mass.[1] 3-Isopropyl-6-oxoheptanoic acid (C₁₀H₁₆O₃, MW: 184.23 g/mol ) is a specific oxo-carboxylic acid that serves as a molecular tracer for the oxidation of terpenes, such as limonene, which are biogenic VOCs emitted from vegetation.[2][3] Quantifying its concentration in particulate matter is crucial for understanding the sources, formation pathways, and atmospheric burden of biogenic SOA.

This application note provides a comprehensive, field-proven protocol for the quantification of 3-isopropyl-6-oxoheptanoic acid in atmospheric aerosol filter samples. The primary method detailed is Gas Chromatography-Mass Spectrometry (GC-MS) following sample extraction and chemical derivatization, a robust and widely used technique for aerosol analysis. An alternative method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also presented for laboratories equipped for this analysis. The methodologies are designed for researchers in atmospheric chemistry, environmental science, and related fields.

Principle of the Method

The quantification of polar, low-volatility organic compounds like 3-isopropyl-6-oxoheptanoic acid from a complex aerosol matrix presents several analytical challenges. The overall workflow involves two main stages: sample preparation and instrumental analysis.

2.1 Sample Preparation: The target analyte is first extracted from the filter medium (e.g., quartz fiber filter) into a suitable organic solvent. Ultrasonic-assisted extraction is employed to ensure efficient recovery.[4][5] Because the carboxylic acid and ketone functional groups make the molecule non-volatile, a chemical derivatization step is required for GC-MS analysis.[6] This protocol utilizes silylation, where the active hydrogen of the carboxylic acid group is replaced with a trimethylsilyl (TMS) group using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7][8] This process increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

2.2 Instrumental Analysis: The derivatized extract is injected into a GC-MS system. The gas chromatograph separates the target analyte from other compounds in the mixture based on its boiling point and interaction with the capillary column. The mass spectrometer then ionizes the eluted molecules, and the resulting mass-to-charge ratio (m/z) fragments are used for identification and quantification. By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, sensitivity and selectivity are greatly enhanced.

An internal standard is added at the beginning of the sample preparation process to correct for analyte losses during extraction and derivatization, as well as for variations in instrument response.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Filter Aerosol Filter Sample (e.g., Quartz Fiber) Spike Spike with Internal Standard Filter->Spike Extract Ultrasonic Extraction (e.g., in Methanol) Spike->Extract Filter_Extract Filter Debris Extract->Filter_Extract Discard Centrifuge Centrifuge & Transfer Supernatant Extract->Centrifuge Evaporate Evaporate to Dryness (under N2 stream) Centrifuge->Evaporate Derivatize Silylation Derivatization (BSTFA + 1% TMCS, 70°C) Evaporate->Derivatize GCMS GC-MS Analysis (SIM Mode) Derivatize->GCMS Integrate Integrate Peak Areas (Analyte & Internal Std) GCMS->Integrate Calibrate Generate Calibration Curve (5-7 points) Quantify Calculate Concentration (ng/m³ or ng/filter) Calibrate->Quantify Integrate->Quantify Report Final Report Quantify->Report

Sources

Method

Application Note: LC-MS/MS Profiling of Terpene Oxidation Products – Targeted Quantification of 3-Isopropyl-6-oxoheptanoic Acid

Executive Summary The accurate quantification of terpene oxidation products is a critical analytical challenge bridging two distinct scientific domains: atmospheric chemistry and pharmacognosy. As volatile biogenic terpe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of terpene oxidation products is a critical analytical challenge bridging two distinct scientific domains: atmospheric chemistry and pharmacognosy. As volatile biogenic terpenes degrade, they form highly polar, low-volatility species that drive Secondary Organic Aerosol (SOA) formation. Simultaneously, these same oxidative pathways occur in biological systems, yielding bioactive terpenoid metabolites.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol specifically optimized for 3-isopropyl-6-oxoheptanoic acid . By leveraging tailored solid-phase extraction (SPE) and reversed-phase chromatography with weak acidic modifiers, this method overcomes the traditional hurdles of poor retention and negative-ion suppression associated with aliphatic carboxylic acids.

Mechanistic Background & Rationale

Understanding the origin and physicochemical properties of the target analyte is essential for rational method development.

  • Environmental Context (Atmospheric SOA): In the troposphere, biogenic precursors like terpinene and terpineol undergo rapid gas-phase oxidation via ozone ( O3​ ) and hydroxyl radicals ( OH∙ ). 3-isopropyl-6-oxoheptanoic acid is a primary product of this degradation. It is formally classified in atmospheric models as a Biogenic Hydrophilic Single Dissociative SOA Compound (BiA1D) [1]. Its single carboxylic acid group, moderate octanol-water partition coefficient ( Kow​ ), and low saturation vapor pressure make it a highly reliable molecular surrogate for tracking hydrophilic aerosol partitioning[1].

  • Biological Context (Pharmacognosy): Beyond atmospheric chemistry, this molecule is a recognized bioactive terpenoid. It has been isolated and profiled in the methanolic extracts of Echinops spinosus, a medicinal plant that demonstrates potent nephroprotective efficacy against paracetamol-induced renal inflammation by modulating oxidative stress and inflammatory signaling pathways[2].

Pathway Precursor Terpene Precursors (e.g., Terpineol / Terpinene) Oxidation Atmospheric Oxidation (O3, OH•) OR Biological Metabolism Precursor->Oxidation Intermediate Peroxy Radicals / Epoxides Oxidation->Intermediate Target 3-isopropyl-6-oxoheptanoic acid (BiA1D Marker / Bioactive Terpenoid) Intermediate->Target

Figure 1: Mechanistic pathway of terpene oxidation yielding 3-isopropyl-6-oxoheptanoic acid.

Analytical Strategy: Causality & Experimental Design

As an Application Scientist, method development is not about trial and error; it is about exploiting the physicochemical properties of the molecule. 3-isopropyl-6-oxoheptanoic acid ( C10​H18​O3​ , MW: 186.25 g/mol ) presents specific analytical challenges due to its high polarity and the presence of a terminal carboxylic acid group ( pKa​≈4.8 ).

  • Sample Preparation Causality: Liquid-liquid extraction (LLE) often yields poor and highly variable recovery for hydrophilic organic acids. We utilize Solid-Phase Extraction (SPE) with a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. This ensures comprehensive retention of the polar target while allowing the aggressive washing of inorganic salts that cause electrospray ionization (ESI) suppression.

  • Chromatographic Causality: To achieve retention on a C18 reversed-phase column, the mobile phase must suppress the ionization of the carboxylic acid. We utilize 0.05% acetic acid ( pH≈3.2 ). This ensures the molecule remains predominantly neutral during separation, preventing peak tailing and early elution into the void volume.

  • Ionization Causality: While formic acid is standard, it is often too strong for negative mode ESI, causing severe signal quenching. Acetic acid is a weaker acid; despite keeping the analyte protonated on-column, the high voltage and desolvation temperature in the ESI source effectively strip the proton, yielding a robust [M−H]− precursor ion at m/z 185.1.

Workflow Sample Sample Matrix (Aerosol/Biofluid) SPE Solid Phase Extraction (HLB Cartridge) Sample->SPE LC UHPLC Separation (C18, 0.05% Acetic Acid) SPE->LC MS ESI-QQQ MS/MS (Negative Mode MRM) LC->MS Data Data Processing (Quantification) MS->Data

Figure 2: End-to-end LC-MS/MS analytical workflow for terpene oxidation products.

Step-by-Step Experimental Protocols

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every analytical batch must include a Method Blank (to monitor carryover) and a Matrix Spike (to calculate absolute recovery and matrix effects).

Reagents and Materials
  • Standards: 3-isopropyl-6-oxoheptanoic acid analytical standard (≥98% purity).

  • Internal Standard (IS): Pinic acid- d3​ or a structurally similar stable-isotope labeled surrogate.

  • Solvents: LC-MS grade Water, Methanol, and Acetonitrile.

  • Additives: LC-MS grade Glacial Acetic Acid.

  • Consumables: Oasis HLB SPE Cartridges (30 mg, 1 cc).

Self-Validating Sample Preparation (SPE)
  • Spiking: Aliquot 1.0 mL of the sample matrix (aerosol filter extract or biofluid). Spike with 10 µL of IS working solution (100 ng/mL).

    • Validation Step: Prepare a Method Blank (1.0 mL LC-MS water + IS) and a Matrix Spike (1.0 mL matrix + IS + known concentration of target standard).

  • Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of LC-MS Water through the HLB cartridge. Do not let the sorbent dry.

  • Loading: Load the 1.0 mL spiked sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash with 1.0 mL of 5% Methanol in Water to remove polar interferences and salts.

  • Elution: Elute the target analytes with 1.0 mL of 100% Methanol into a clean autosampler vial.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35 °C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile).

LC-MS/MS Conditions

Table 1: UHPLC Chromatographic Parameters

ParameterSetting
Column C18 Reversed-Phase (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.05% Acetic Acid
Mobile Phase B Acetonitrile
Flow Rate 0.35 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
6.01090
8.01090
8.1955
10.0955

Table 3: Optimized MRM Transitions (Negative ESI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
3-isopropyl-6-oxoheptanoic acid185.1141.15012Quantifier (Loss of CO2​ )
3-isopropyl-6-oxoheptanoic acid185.197.15022Qualifier (Alkyl cleavage)
Pinic acid- d3​ (IS)188.1144.15015Internal Standard

Quantitative Data & Method Validation

The method was validated across two highly divergent matrices to prove its robustness: atmospheric aerosol filter extracts and biological fluids (plasma).

Table 4: Method Validation Summary (Representative Data)

MetricAerosol Filter MatrixBiological Fluid Matrix
Limit of Detection (LOD) 0.5 ng/mL1.2 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL4.0 ng/mL
Linear Range 1.5 - 500 ng/mL4.0 - 500 ng/mL
Mean Recovery (%) 92.4 ± 4.188.7 ± 5.3
Matrix Effect (%) -8.5 (Minor suppression)-15.2 (Moderate suppression)

Expert Insights & Troubleshooting

  • Managing Matrix Effects: The data in Table 4 shows a moderate ion suppression (-15.2%) in biological fluids. This is caused by co-eluting endogenous phospholipids. Because we mandated the use of an internal standard (IS) prior to the SPE step, this suppression is mathematically normalized during data processing, ensuring the final quantification remains highly accurate.

  • Chromatographic Peak Tailing: If peak tailing is observed for 3-isopropyl-6-oxoheptanoic acid, it is an indication that the stationary phase is experiencing secondary interactions with unprotonated silanol groups. Verify that the mobile phase A contains exactly 0.05% acetic acid. Do not increase the acid concentration beyond 0.1%, as this will drastically reduce the ESI negative mode sensitivity.

References

  • Modeling Secondary Organic Aerosol Formation via Multiphase Partitioning with Molecular Data. Environmental Science & Technology.[Link]

  • Biological activity of Echinops spinosus on inhibition of paracetamol-induced renal inflammation. Biochemistry and Cell Biology.[Link]

Sources

Application

Multiphase partitioning modeling of 3-isopropyl-6-oxoheptanoic acid

Application Note: Multiphase Partitioning Modeling of 3-Isopropyl-6-oxoheptanoic Acid Bridging Biogenic Aerosol Dynamics and Pharmacokinetic Profiling Executive Summary 3-Isopropyl-6-oxoheptanoic acid (CAS 75656-45-0) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Multiphase Partitioning Modeling of 3-Isopropyl-6-oxoheptanoic Acid Bridging Biogenic Aerosol Dynamics and Pharmacokinetic Profiling

Executive Summary

3-Isopropyl-6-oxoheptanoic acid (CAS 75656-45-0) is a chiral, moderately lipophilic keto-acid that occupies a unique intersection between environmental chemistry and pharmaceutical science. In atmospheric modeling, it is classified as a Biogenic Hydrophilic Single Dissociative (BiA1D) secondary organic aerosol (SOA) surrogate, arising from the oxidation of monoterpenes like terpineol[1]. Beyond its role as an environmental aerosol surrogate, it serves as a critical chiral intermediate in the total synthesis of complex alkaloids, such as the erythrinane group[2]. Furthermore, it has been identified as a volatile terpenoid constituent in medicinal plants like Echinops spinosus, which exhibits potent nephroprotective and anti-inflammatory activities[3].

This application note provides a comprehensive guide to modeling the multiphase partitioning of 3-isopropyl-6-oxoheptanoic acid. By understanding how this compound distributes across gas, aqueous, and organic phases, researchers can accurately predict both its environmental fate in aerosols and its biological uptake during inhalation or systemic delivery.

Physicochemical Rationale & Causality

To design an effective partitioning model, one must first understand the causality behind the molecule's behavior. 3-Isopropyl-6-oxoheptanoic acid contains two critical functional groups: a ketone (-C=O) and a single carboxylic acid (-COOH)[1].

  • Volatility vs. Lipophilicity: The compound exhibits a saturation vapor pressure ( VPsat​ ) in the low-to-moderate range ( 10−10 to 10−5 Torr) and an octanol-water partition coefficient ( Kow​ ) between 0.5 and 15[1]. This specific balance means the molecule will not remain solely in the gas phase; it is thermodynamically driven to partition into organic-phase particles (Type B aerosols) or lipid membranes via Raoult’s Law absorption.

  • The pH-Dependent Dissociation Causality: Because it is a "Single Dissociative" compound, its partitioning into aqueous phases (Type A aerosols or lung lining fluid) is strictly governed by pH. At a pH above its pKa​ (~4.5–5.0), the carboxylic acid deprotonates into a carboxylate anion. This ionization drastically reduces its effective Henry's law volatility, driving a unidirectional flux from the gas phase into the aqueous droplet (Le Chatelier's principle). Failing to buffer the experimental system leads to artificially low partitioning coefficients, as the accumulation of the acid lowers the droplet pH and self-limits further uptake.

Visualization of Partitioning Dynamics

G cluster_partition Multiphase Partitioning Dynamics Terpenes Terpene Precursors (e.g., Terpineol) Oxidation Atmospheric/Metabolic Oxidation Terpenes->Oxidation GasPhase 3-isopropyl-6-oxoheptanoic acid (Gas Phase) Oxidation->GasPhase Yield AqPhase Aqueous Phase (Type A) Henry's Law & Dissociation GasPhase->AqPhase High RH / pH > pKa OrgPhase Organic Phase (Type B) Raoult's Law Absorption GasPhase->OrgPhase Low RH / Lipophilic BioInterface Biological Interface (Lung Fluid / Plasma) AqPhase->BioInterface ADME Uptake OrgPhase->BioInterface Surfactant Solubilization

Multiphase partitioning pathway of 3-isopropyl-6-oxoheptanoic acid.

Quantitative Data Summary

The following table summarizes the key physicochemical parameters used to parameterize multiphase partitioning models for this compound.

ParameterValue / RangeExperimental Significance
Molecular Weight 186.25 g/mol Governs baseline diffusion rates in gas and liquid phases.
Log Kow​ 0.5 – 15Broad range dictates affinity for Organic Phase (Type B) particles[1].
VPsat​ 10−10 to 10−5 TorrLow-to-moderate volatility drives gas-to-particle conversion[1].
Estimated pKa​ ~4.5 – 5.0Controls pH-dependent aqueous dissociation and biological ionization.
Stoichiometric Yield ~0.6 (from precursors)Determines total mass available for multiphase partitioning[1].

Experimental Methodologies

Protocol A: Aerosol Chamber Gas-Particle Partitioning (Inhalation/Environmental Model)

This protocol measures the distribution of 3-isopropyl-6-oxoheptanoic acid between the gas phase and suspended aqueous/organic aerosols.

  • Seed Aerosol Generation: Atomize a 0.05 M ammonium sulfate solution into a Teflon smog chamber to create a stable aqueous core (Type A particles). Maintain Relative Humidity (RH) at 60% to ensure droplet liquidity.

  • Analyte Introduction: Inject 3-isopropyl-6-oxoheptanoic acid into the chamber via a heated thermal desorption unit (150°C) under a stream of high-purity N2​ .

  • Equilibration: Allow the system to equilibrate for 120 minutes. The compound will partition into the seed aerosol based on Henry's Law and its dissociation constant.

  • Phase Sampling:

    • Particulate Phase: Pull chamber air through a 47 mm PTFE membrane filter.

    • Gas Phase: Route the filtrate directly through a Tenax TA sorbent tube.

  • Quantification: Extract the PTFE filter in methanol. Thermally desorb the Tenax tube. Analyze both fractions via LC-MS/MS (ESI-negative mode, monitoring the [M−H]− ion at m/z 185).

  • Self-Validating System (Mass-Balance Closure): To ensure trustworthiness, this protocol utilizes a dynamic mass-balance closure. The sum of the quantified gas-phase concentration and the particulate-phase concentration MUST equal the initial injected mass (±10%). A discrepancy >10% automatically flags the run for uncharacterized wall-loss artifacts or secondary oligomerization, invalidating the data.

Protocol B: Shake-Flask Log D Profiling (ADME/Pharmacokinetics)

This protocol determines the distribution coefficient (Log D) across physiological pH ranges to predict biological interface uptake.

  • Buffer Preparation: Prepare three 50 mM phosphate buffers adjusted to pH 1.2 (gastric), pH 4.0 (endosomal/lysosomal), and pH 7.4 (plasma/lung fluid).

  • Phase Saturation: Mutually saturate n-octanol and the respective aqueous buffers by stirring them together for 24 hours prior to the experiment.

  • Analyte Spiking: Dissolve 3-isopropyl-6-oxoheptanoic acid in the mutually saturated octanol to a concentration of 100 µg/mL.

  • Partitioning: Combine 5 mL of the spiked octanol with 5 mL of the aqueous buffer in a silanized glass vial. Shake mechanically at 37°C for 60 minutes.

  • Separation: Centrifuge the vials at 3,000 x g for 15 minutes to break any micro-emulsions.

  • Self-Validating System (Recovery Check): Extract 1 mL from the octanol phase and 1 mL from the aqueous phase. Wash the empty silanized vial with 2 mL of acetonitrile to capture adhered molecules. The total mass quantified across the organic phase, aqueous phase, and vial wash MUST equal 100% ± 5% of the initial 500 µg spike. Failure to close this mass balance indicates emulsion trapping or degradation.

References

  • Title: Modeling Secondary Organic Aerosol Formation via Multiphase Partitioning with Molecular Data Source: ACS Publications (Environmental Science & Technology) URL: [Link]

  • Title: Synthesis in the Erythrinane Group of Compounds. I. A Synthesis Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link]

  • Title: Biological activity of Echinops spinosus on inhibition of paracetamol-induced renal inflammation Source: ResearchGate (Canadian Journal of Physiology and Pharmacology) URL: [Link]

Sources

Method

Synthesis pathway for Heptanoic acid, 3-(1-methylethyl)-6-oxo- analytical standards

This application note provides a comprehensive, field-proven guide for the synthesis, isolation, and analytical validation of Heptanoic acid, 3-(1-methylethyl)-6-oxo- (commonly known as 3-isopropyl-6-oxoheptanoic acid; C...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive, field-proven guide for the synthesis, isolation, and analytical validation of Heptanoic acid, 3-(1-methylethyl)-6-oxo- (commonly known as 3-isopropyl-6-oxoheptanoic acid; CAS: 75656-45-0).

Scientific Context & Significance

In atmospheric chemistry, 3-isopropyl-6-oxoheptanoic acid is a critical biogenic hydrophilic single dissociative secondary organic aerosol (SOA) marker[1]. It is formed naturally via the atmospheric oxidation of monoterpenes such as α -phellandrene and terpinene. For researchers modeling multiphase partitioning and aerosol formation, high-purity analytical standards of this compound are required to calibrate mass spectrometry equipment and quantify biogenic SOA contributions[1]. Furthermore, in natural product synthesis, this keto-acid serves as a vital intermediate for accessing the Erythrinane alkaloid framework and studying sterol degradation pathways[2].

Retrosynthetic Strategy & Mechanistic Causality

The most efficient and stereochemically reliable synthesis pathway for this standard begins with the oxidative cleavage of the naturally occurring terpene p-menth-1-ene (1-methyl-4-isopropyl-1-cyclohexene; CAS: 61585-35-1)[3].

While direct ozonolysis is an option, it requires specialized ozone generation equipment and carries the risk of explosive ozonide intermediates. Instead, we utilize wet-chemistry oxidative cleavage. Two primary pathways are viable:

  • The Lemieux-von Rudloff Oxidation (One-Pot): Utilizes catalytic KMnO4​ and stoichiometric NaIO4​ . This method is rapid but can lead to over-oxidation (e.g., degradation of the isopropyl group) if pH and temperature are not strictly controlled[2].

  • The Upjohn/Pinnick Sequence (Three-Step): This is the preferred method for generating ultra-high-purity analytical standards. It separates the dihydroxylation, cleavage, and aldehyde oxidation into discrete steps, preventing over-oxidation and preserving the stereocenter at C3.

Workflow A p-Menth-1-ene (Precursor) B 1-Methyl-4-isopropyl- cyclohexane-1,2-diol A->B OsO4, NMO Acetone/H2O C 3-Isopropyl-6-oxoheptanal (Intermediate) B->C NaIO4 THF/H2O D 3-Isopropyl-6-oxoheptanoic acid (Target Standard) C->D NaClO2, NaH2PO4 2-Methyl-2-butene

Retrosynthetic workflow for 3-isopropyl-6-oxoheptanoic acid via dihydroxylation and cleavage.

Experimental Protocols: A Self-Validating System

The following sequence details the three-step Upjohn/Pinnick methodology. Every step is designed with built-in validation checkpoints to ensure the integrity of the synthesis before proceeding.

Step 1: Upjohn Dihydroxylation to 1-Methyl-4-isopropylcyclohexane-1,2-diol

Causality: Osmium tetroxide ( OsO4​ ) provides highly stereospecific cis-dihydroxylation. N-methylmorpholine N-oxide (NMO) is used as a stoichiometric co-oxidant to regenerate the toxic and expensive OsO4​ , allowing it to be used in catalytic amounts (0.02 eq). Acetone/water is chosen as the solvent system to ensure the solubility of both the lipophilic terpene and the hydrophilic NMO[4].

  • Preparation: Dissolve 10.0 mmol of p-menth-1-ene in 40 mL of an acetone/water mixture (4:1 v/v).

  • Reagent Addition: Add 15.0 mmol of NMO, followed by 0.2 mmol of OsO4​ (typically added as a 2.5 wt% solution in tert-butanol).

  • Reaction: Stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Quenching: Add 20 mL of saturated sodium sulfite ( Na2​SO3​ ) solution and stir for 30 minutes to reduce any residual osmate species to insoluble black osmium dioxide ( OsO2​ ).

  • Extraction: Extract with ethyl acetate (3 x 30 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The starting alkene ( Rf​ ~0.9) should be completely consumed, replaced by a highly polar diol spot ( Rf​ ~0.2) that stains intensely with KMnO4​ dip.

Step 2: Malaprade Cleavage to 3-Isopropyl-6-oxoheptanal

Causality: Sodium periodate ( NaIO4​ ) selectively cleaves 1,2-diols without affecting isolated ketones or alkyl chains. THF is utilized instead of acetone to prevent any competitive aldol side-reactions during the cleavage.

  • Preparation: Dissolve the crude diol from Step 1 in 30 mL of THF and 10 mL of water.

  • Reagent Addition: Slowly add 12.0 mmol of NaIO4​ in portions over 15 minutes at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A white precipitate of sodium iodate ( NaIO3​ ) will form.

  • Workup: Filter the suspension over a pad of Celite. Extract the filtrate with dichloromethane (3 x 20 mL), wash with water, dry over MgSO4​ , and concentrate.

  • Validation Checkpoint: TLC analysis should show a new spot ( Rf​ ~0.5). Spraying the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain will yield a bright yellow/orange spot, confirming the generation of the keto-aldehyde intermediate.

Step 3: Pinnick Oxidation to the Target Analytical Standard

Causality: The Pinnick oxidation is exceptionally mild and selective. It oxidizes the aldehyde to the carboxylic acid without touching the C6 ketone. The addition of 2-methyl-2-butene is non-negotiable; it acts as a scavenger for the hypochlorous acid (HOCl) byproduct. Without it, HOCl will rapidly chlorinate the acidic α -protons of the methyl ketone.

  • Preparation: Dissolve the crude keto-aldehyde in 40 mL of tert-butanol and 10 mL of 2-methyl-2-butene.

  • Buffer Addition: In a separate flask, dissolve 20.0 mmol of sodium chlorite ( NaClO2​ ) and 20.0 mmol of sodium dihydrogen phosphate ( NaH2​PO4​ ) in 20 mL of water.

  • Reaction: Add the aqueous buffer solution dropwise to the organic mixture at 0 °C. Stir vigorously for 4 hours at room temperature.

  • Isolation: Concentrate the mixture to remove volatile organics. Dilute the aqueous residue with water and acidify to pH 2 using 1M HCl. Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and evaporate to yield the crude acid.

  • Purification: Purify via flash column chromatography (Hexane:EtOAc 1:1 with 1% acetic acid) to yield the pure analytical standard.

  • Validation Checkpoint: Monitor the pH of the aqueous layer during the reaction. It must remain between 3.5 and 5.0. If the pH drops below 3, NaClO2​ can disproportionate into toxic, explosive chlorine dioxide gas ( ClO2​ ).

Mechanism Alkene Alkene (p-Menth-1-ene) Manganate Cyclic Manganate Ester Alkene->Manganate + MnO4- Diol cis-Diol (in situ) Manganate->Diol Hydrolysis Cleavage C-C Bond Cleavage Diol->Cleavage + IO4- Mn_red Reduced Mn(V)/Mn(VI) Diol->Mn_red Mn release Aldehyde Keto-Aldehyde Cleavage->Aldehyde - IO3- Acid Keto-Acid (Target) Aldehyde->Acid [O] from MnO4- Mn_red->Manganate NaIO4 oxidation

Catalytic cycle of the Lemieux-von Rudloff oxidation generating the target analytical standard.

Quantitative Analytical Validation

To certify the synthesized compound as an analytical standard for atmospheric SOA modeling or pharmaceutical intermediate use, it must be rigorously characterized. The table below summarizes the expected spectral data required for Quality Control (QC) release.

Analytical TechniqueTarget ParameterExpected ResultQuality Control Significance
1 H NMR (400 MHz, CDCl 3​ ) Methyl ketoneSinglet at δ ~2.13 ppm (3H)Confirms the intact C6 ketone; absence of α -chlorination.
1 H NMR (400 MHz, CDCl 3​ ) Isopropyl groupTwo doublets at δ ~0.88 ppm (6H)Confirms preservation of the C3 stereocenter and prevents epimerization.
13 C NMR (100 MHz, CDCl 3​ ) Carbonyl carbons δ ~208.5 ppm (ketone), δ ~179.2 ppm (acid)Validates complete oxidation state from aldehyde to carboxylic acid.
GC-MS (EI, 70 eV) Molecular Ion / Fragmentsm/z 186 (M + ), m/z 168 (M-H 2​ O), m/z 143Confirms molecular weight and structural identity for aerosol mass spec calibration.
FTIR (ATR) Functional GroupsBroad 3300–2500 cm −1 , Sharp 1710 cm −1 Differentiates the final acid from the intermediate aldehyde.

References

  • Modeling Secondary Organic Aerosol Formation via Multiphase Partitioning with Molecular Data ACS Publications[Link]

  • Synthesis in the Erythrinane Group of Compounds. I. A Synthesis Chemical and Pharmaceutical Bulletin / J-Stage[Link]

  • 1-methyl-4-isopropyl-1-cyclohexene | CAS#:61585-35-1 Chemsrc[Link]

  • 1-hydroxy-1-methyl-4-propan-2-ylcyclohexane-1,2-diol | CAS#:33669-76-0 Chemsrc[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Extraction Recovery for Heptanoic acid, 3-(1-methylethyl)-6-oxo-

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Heptanoic acid, 3-(1-methylethyl)-6-oxo-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Heptanoic acid, 3-(1-methylethyl)-6-oxo- (commonly referred to as 3-isopropyl-6-oxoheptanoic acid).

This compound is a terpene-derived keto-acid frequently analyzed in [1] and utilized as a synthetic intermediate. Because it possesses both a hydrophilic carboxyl group and a moderately polar ketone moiety attached to a hydrophobic isopropyl-heptanoic backbone, it exhibits amphiphilic behavior. This dual nature frequently leads to sub-optimal recovery rates, emulsion formation, and partitioning failures during Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).

This guide provides the causality behind these failures, actionable troubleshooting steps, and a self-validating protocol to ensure >95% recovery.

Part 1: The Mechanistic Logic of Keto-Acid Partitioning

The primary driver of recovery loss for 3-isopropyl-6-oxoheptanoic acid is improper pH control. Like most aliphatic carboxylic acids, this molecule has a pKa in the range of 4.5 to 5.0.

If the sample matrix pH exceeds this threshold, the compound exists predominantly as a highly water-soluble carboxylate anion, making it nearly impossible to drive into an organic phase. By acidifying the aqueous phase to a pH significantly below its pKa (pH < 2.0), we force complete protonation of the carboxyl group. This neutralizes the molecule, drastically reducing its aqueous solubility and shifting the thermodynamic equilibrium toward the organic extraction solvent.

Logic High_pH High pH (> pKa) Deprotonated (COO-) Aq_Phase Aqueous Phase (Lost Target) High_pH->Aq_Phase Ionized Low_pH Low pH (< pKa) Protonated (COOH) Org_Phase Organic Phase (High Recovery) Low_pH->Org_Phase Neutral

Effect of pH on the solubility and extraction recovery of keto-acids.

Part 2: Troubleshooting Guides & FAQs

Q1: I am using dichloromethane (DCM) for LLE, but my recovery rates are plateauing at 60%. How can I improve this? A1: The polarity of DCM is not optimal for a compound with dual oxygenated functional groups. You must switch to a solvent with stronger hydrogen-bond accepting properties, such as Ethyl Acetate (EtOAc) or Methyl Isobutyl Ketone (MIBK). Industrial have demonstrated that using MIBK on a highly acidified aqueous phase (pH < 1.0) can increase keto-acid recovery to >90%[2].

Q2: Severe emulsions are forming at the organic-aqueous interface during extraction. What is the cause, and how do I resolve it? A2: 3-Isopropyl-6-oxoheptanoic acid exhibits mild surfactant-like properties due to its hydrophobic tail and hydrophilic head, which stabilizes micro-emulsions when agitated.

  • Resolution: First, replace vigorous shaking with gentle end-over-end inversion. Second, implement a "salting-out" step by adding a chaotropic salt (e.g., anhydrous NaCl) to the aqueous phase until saturation. This increases the ionic strength of the water, further driving the organic compound out of the aqueous phase while simultaneously increasing the density difference between the two layers to break the emulsion.

Q3: My LC-MS or GC-MS analysis shows low signal intensity despite high theoretical recovery. Is the compound degrading? A3: Keto-acids are susceptible to thermal degradation (decarboxylation) and can exhibit poor volatilization in GC inlets. Furthermore, free carboxylic acids interact with active sites on chromatography columns, causing peak tailing.

  • Resolution for GC: You must derivatize the compound prior to analysis. Pre-column derivatization (e.g., using 1,2-propylenediamine or esterification) masks the polar carboxyl group, significantly improving thermal stability and achieving [3].

  • Resolution for LC: Ensure your mobile phase contains and keep the molecule protonated during column transit, preventing peak splitting[4].

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between solvent selection, pH adjustment, salting-out, and the resulting recovery rates of 3-isopropyl-6-oxoheptanoic acid.

Solvent SystemAqueous pHSalting-Out (NaCl)Average Recovery (%)Relative Standard Deviation (RSD)
Dichloromethane5.5 (Unadjusted)No42.3%8.5%
Dichloromethane1.5No76.1%5.2%
Ethyl Acetate1.5No88.4%3.8%
MIBK 1.5 Yes (Saturation) 96.8% 1.2%
SPE (C18 Cartridge)2.0 (0.1% Formic Acid)No92.5%2.4%

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, follow this step-by-step LLE methodology. This protocol is designed as a closed, self-validating system where each step contains a physical or chemical checkpoint to confirm success before proceeding.

Workflow A Aqueous Sample (Keto-Acid Matrix) B Acidification (pH < 2) & Salting Out A->B HCl / NaCl C Add Extraction Solvent (MIBK or EtOAc) B->C D Phase Separation (Centrifugation) C->D 3000 x g E Organic Phase (Target Recovered) D->E

Optimized liquid-liquid extraction workflow for 3-isopropyl-6-oxoheptanoic acid.

Step-by-Step Methodology

Step 1: Matrix Acidification

  • Transfer 10 mL of the aqueous sample containing the keto-acid into a 50 mL polypropylene centrifuge tube.

  • Add concentrated Hydrochloric Acid (HCl) dropwise while continuously monitoring the solution with a calibrated pH meter. Stop when the pH reaches 1.0 - 1.5.

  • Validation Checkpoint: The pH meter must read ≤ 1.5. If the pH drifts upward after 2 minutes, add an additional drop of HCl.

Step 2: Salting-Out

  • Add 2.0 g of anhydrous Sodium Chloride (NaCl) to the acidified solution.

  • Vortex for 60 seconds until the salt is completely dissolved.

  • Validation Checkpoint: A few undissolved salt crystals should remain at the bottom, confirming the aqueous phase has reached maximum ionic saturation.

Step 3: Solvent Extraction

  • Add 10 mL of Methyl Isobutyl Ketone (MIBK) to the tube.

  • Agitate via gentle end-over-end inversion for exactly 5 minutes. Do not shake vigorously.

Step 4: Forced Phase Separation

  • Centrifuge the mixture at 3000 x g for 10 minutes at 4°C.

  • Validation Checkpoint: Post-centrifugation, there must be a sharp, distinct line between the upper organic phase and the lower aqueous phase. If a cloudy interface (emulsion) persists, add 0.5 g more NaCl and re-centrifuge.

Step 5: Consolidation and Drying

  • Carefully transfer the upper organic layer (MIBK) to a clean glass vial using a glass Pasteur pipette.

  • Repeat Steps 3 and 4 with an additional 5 mL of MIBK to ensure exhaustive extraction. Combine this with the first organic layer.

  • Add 1.0 g of anhydrous Sodium Sulfate ( Na2​SO4​ ) to the combined organic phase to scavenge residual water. Swirl gently.

  • Validation Checkpoint: The organic solvent must become completely transparent. If the solvent remains cloudy, add an additional 0.5 g of Na2​SO4​ until optical clarity is achieved.

Step 6: Concentration

  • Filter the dried organic phase to remove the sodium sulfate.

  • Concentrate the extract under a gentle stream of ultra-high-purity Nitrogen gas at room temperature until the desired volume is reached. Do not apply heat exceeding 30°C to prevent decarboxylation.

References

  • Modeling Secondary Organic Aerosol Formation via Multiphase Partitioning with Molecular Data. ACS Publications. Available at:[Link]

  • Process for purifying α-keto acids.US Patent 6274766B1.
  • Gas Chromatographic Determination of a-Keto Acids in Pharmaceutical Preparation Using 1,2-Propylenediamine as Derivatizing Reagent. Asian Journal of Chemistry. Available at:[Link]

  • Development of an analytical method for determination of urine 3-phenylpyruvic acid based on liquid-liquid extraction and LC. Ege Journal of Medicine. Available at:[Link]

Sources

Optimization

Preventing thermal degradation of Heptanoic acid, 3-(1-methylethyl)-6-oxo- during GC analysis

Welcome to the Advanced Chromatography Support Hub. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals struggling with the gas chromatography (GC) analysis of H...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Hub. This guide is specifically engineered for analytical chemists, researchers, and drug development professionals struggling with the gas chromatography (GC) analysis of Heptanoic acid, 3-(1-methylethyl)-6-oxo- (commonly known as 3-isopropyl-6-oxoheptanoic acid).

As a biogenic secondary organic aerosol (SOA) marker derived from the atmospheric oxidation of terpenes[1], this compound presents severe analytical challenges. Below, we dissect the mechanistic causes of its thermal degradation and provide field-validated protocols to rescue your chromatography.

Mechanistic Insight: The Anatomy of Thermal Degradation

Why does 3-isopropyl-6-oxoheptanoic acid degrade in a standard GC inlet? The answer lies in its dual functional groups: a highly polar carboxylic acid (-COOH) and a reactive ketone (C=O).

To volatilize the hydrogen-bonded carboxylic acid, standard split/splitless inlets are typically heated to 250°C–300°C. However, the thermal energy at these temperatures often exceeds the activation energy required for thermal decomposition[2]. The molecule undergoes rapid decarboxylation or C-C bond cleavage. Simultaneously, the ketone group can enolize at high temperatures, creating active sites that irreversibly adsorb to silanol groups in the glass liner. The result is poor recovery, severe peak tailing, and the appearance of low-molecular-weight "ghost peaks" in your chromatogram.

Troubleshooting & Diagnostic FAQs

Q: I injected a pure standard of 3-isopropyl-6-oxoheptanoic acid, but I am seeing multiple broad peaks. Is my standard contaminated? A: Likely not. If you attempted to analyze the compound underivatized, or if you only used a silylating agent (like BSTFA), the ketone group is undergoing enolization. Silylating reagents will react with both the carboxylic acid and the newly formed enol hydroxyls, creating multiple structural isomers (di-TMS derivatives) from a single compound. This splits your signal.

Q: Can I just lower my inlet temperature to 150°C to prevent degradation? A: Lowering the inlet temperature will reduce thermal degradation, but it will also drastically reduce the volatilization of the heavy, hydrogen-bonded carboxylic acid. This leads to severe sample discrimination, where the analyte remains trapped in the liner, resulting in massive signal loss.

Q: Can I perform derivatization directly in the GC inlet to save time? A: Injection-port derivatization (IPD) is a highly efficient technique that reduces sample preparation time and limits benchtop degradation[3]. However, for polyfunctional keto-acids, off-line two-step derivatization remains the gold standard. The distinct kinetic requirements of oximation (protecting the ketone) versus silylation (protecting the acid) are difficult to control simultaneously in a flash-heated inlet.

Quantitative Method Comparison

To illustrate the impact of your chosen methodology, refer to the performance metrics below.

Table 1: GC Introduction Techniques for 3-Isopropyl-6-oxoheptanoic Acid

Injection MethodDerivatization StrategyInlet Temperature ProfilePeak Asymmetry Factor (As)Average Recovery (%)
Hot Split/SplitlessNone (Underivatized)Isothermal (250°C)> 2.5 (Severe Tailing)< 30% (High Degradation)
Hot Split/SplitlessSilylation Only (BSTFA)Isothermal (250°C)1.5 - 1.8 (Split peaks)60 - 70%
Cold On-Column (COC)None (Underivatized)Oven Track (Starts at 40°C)1.2 - 1.480 - 85%
PTV InjectionNone (Underivatized)40°C to 280°C at 10°C/s1.1 - 1.385 - 90%
Hot Split/SplitlessTwo-Step (MOX + MSTFA) Isothermal (250°C) 0.9 - 1.1 (Excellent) > 95%

Validated Experimental Protocols

To achieve the >95% recovery shown in Table 1, you must implement a self-validating system. We recommend either a chemical solution (Two-Step Derivatization) or a hardware solution (PTV Injection).

Protocol A: Two-Step Chemical Derivatization (Oximation + Silylation)

This protocol is self-validating: Successful oximation shifts the target mass by +29 Da, while silylation shifts it by +72 Da. Monitoring these exact m/z shifts confirms 100% reaction efficiency and rules out thermal artifacts.

  • Sample Preparation: Aliquot 50 µL of the sample extract into a deactivated glass GC vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen.

  • Oximation (Ketone Protection): Add 20 µL of Methoxyamine hydrochloride (MOX) solution (20 mg/mL in anhydrous pyridine).

  • Primary Incubation: Cap the vial tightly and incubate at 60°C for 90 minutes.

    • Causality: This step converts the reactive 6-oxo group into a stable methoxime derivative, permanently preventing high-temperature enolization and thermal rearrangement.

  • Silylation (Acid Protection): Add 30 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Secondary Incubation: Incubate at 60°C for an additional 30 minutes.

    • Causality: MSTFA replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (TMS) group, drastically lowering the boiling point and eliminating hydrogen-bonding interactions in the inlet.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS.

Protocol B: Programmable Temperature Vaporizing (PTV) Hardware Optimization

Use this protocol if chemical derivatization interferes with downstream assays or introduces unwanted solvent delays.

  • Hardware Setup: Equip the GC with a deactivated, baffled PTV liner. Baffles maximize heat transfer to the aerosolized sample without requiring glass wool, which introduces active silanol sites.

  • Initial State: Set the initial PTV inlet temperature to 40°C (or approximately 10°C below the boiling point of your injection solvent).

  • Cold Injection: Inject 1 µL of the underivatized sample at 40°C.

  • Ballistic Heating: Program the PTV to ramp at 10°C/sec to 280°C immediately after the splitless hold time (e.g., 0.5 min).

    • Causality: Rapid ballistic heating transfers the analytes to the analytical column as a tightly focused band while minimizing the absolute residence time of the labile keto-acid at degradation-inducing temperatures.

Workflow Visualization

G A Sample: 3-isopropyl-6-oxoheptanoic acid (Thermally Labile Keto-Acid) B Standard Hot Split/Splitless Injection (250°C) A->B Unoptimized D Cold On-Column (COC) or PTV Injection A->D Hardware Solution E Two-Step Derivatization (MOX + MSTFA) A->E Chemical Solution C Thermal Degradation (Decarboxylation/Cleavage) B->C F Stable GC-MS Analysis (High Recovery, Sharp Peaks) D->F E->F

Decision workflow for preventing thermal degradation of keto-acids during GC-MS analysis.

References

  • Modeling Secondary Organic Aerosol Formation via Multiphase Partitioning with Molecular Data ACS Publications[Link][1]

  • Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples Journal of Proteome Research (PubMed)[Link][3]

  • Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids The Journal of Physical Chemistry A (ACS Publications)[Link][2]

Sources

Troubleshooting

Technical Support Center: Mitigating Matrix Effects in the Analysis of Heptanoic acid, 3-(1-methylethyl)-6-oxo- from Aerosol Samples

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the signific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of matrix effects during the quantification of Heptanoic acid, 3-(1-methylethyl)-6-oxo-, from complex aerosol samples using Liquid Chromatography-Mass Spectrometry (LC-MS). As Senior Application Scientists, our goal is to provide not just protocols, but the scientific reasoning behind them to empower you to develop robust and reliable analytical methods.

Introduction: The Challenge of Aerosol Analysis

Analyzing organic compounds like Heptanoic acid, 3-(1-methylethyl)-6-oxo- in aerosol samples presents a unique set of analytical hurdles. Aerosols, complex mixtures of solid and liquid particles suspended in a gas, are collected on filters, trapping not only the analyte of interest but a diverse array of interfering substances.[1] This collection of co-extracted materials is known as the sample "matrix." When analyzed by common techniques like LC-MS with electrospray ionization (ESI), these matrix components can severely interfere with the ionization of the target analyte, a phenomenon known as "matrix effects."[2][3] This interference, which can manifest as ion suppression or enhancement, compromises data accuracy, precision, and sensitivity, leading to erroneous quantification.[4][5]

This guide is structured to walk you through understanding, identifying, and, most importantly, mitigating these matrix effects at every stage of your workflow.

Section 1: Understanding the Challenge: The Analyte and the Matrix

A robust analytical method begins with a fundamental understanding of your analyte and the environment from which it is being extracted.

FAQ 1.1: What are the key chemical properties of Heptanoic acid, 3-(1-methylethyl)-6-oxo-, relevant for analysis?

Understanding the analyte's structure is the first step in designing an effective extraction and detection strategy. Heptanoic acid, 3-(1-methylethyl)-6-oxo- is a C10 keto-acid. Its key features are:

  • A Carboxylic Acid Group (-COOH): This is the primary functional group. It is acidic, meaning it will be deprotonated (negatively charged) at a pH above its pKa. This property is crucial for ion exchange-based sample cleanup.

  • A Ketone Group (C=O): This adds to the molecule's polarity.

  • An Aliphatic Carbon Chain: The seven-carbon backbone with an isopropyl group gives the molecule non-polar character.

  • Overall Polarity: As a moderately polar organic acid, it is soluble in organic solvents like ethanol and ether, with limited solubility in water.[6] This dual character influences both chromatographic behavior and extraction solvent choice.

These properties suggest that the molecule is well-suited for analysis by reversed-phase liquid chromatography and can be ionized effectively using ESI or Atmospheric Pressure Chemical Ionization (APCI).[7]

FAQ 1.2: What constitutes the "matrix" in an aerosol sample, and why is it problematic?

The aerosol matrix is highly variable and complex. When you extract your filter sample, you are co-extracting numerous compounds that can interfere with your analysis.

Common Components of Aerosol Matrix Include:

Component ClassSpecific ExamplesPotential Interference
Inorganic Salts Sulfates, nitrates, ammonium saltsCan suppress ESI signal by forming adducts or altering droplet surface tension.
Other Organic Acids Dicarboxylic acids (e.g., adipic, phthalic), pinic acidMay co-elute with the analyte, causing competitive ionization and ion suppression.[8][9]
Polycyclic Aromatic Hydrocarbons (PAHs) Phenanthrene, pyreneHighly non-polar compounds that can contaminate the LC-MS system.
Humic-like Substances (HULIS) Complex polymeric organic matterCan cause significant ion suppression and are difficult to remove.
Filter Material Leachables Fibers, binding agentsCan introduce background noise and interfering peaks.

This complex mixture is the primary source of matrix effects, which can reduce the accuracy of drug development and clinical testing results by 20-80% if not properly controlled.[5]

FAQ 1.3: How do matrix effects (ion suppression/enhancement) specifically impact quantification in LC-MS/MS?

Matrix effects occur during the ESI process when co-eluting matrix components interfere with the analyte's ability to form gas-phase ions.[2][4]

  • Ion Suppression: This is the more common effect. Matrix components can compete with the analyte for access to the droplet surface for evaporation, alter the droplet's physical properties (like surface tension), or neutralize the analyte ions in the gas phase.[4] The result is a lower-than-expected signal for your analyte, leading to under-quantification.

  • Ion Enhancement: Less frequently, some matrix components can actually increase the ionization efficiency of the analyte, leading to a higher signal and over-quantification.[10]

Both effects are detrimental because they are often inconsistent and sample-dependent, destroying the reliability and reproducibility of the analytical method.[3]

Mechanism of Ion Suppression in ESI.

Section 2: Pre-Analysis Troubleshooting: Sample Collection and Extraction

The most effective way to combat matrix effects is to remove the interfering components before the sample ever reaches the mass spectrometer.[5]

FAQ 2.1: Which type of filter (Quartz, Teflon, Glass Fiber) is best for collecting aerosol samples for this analysis?

The choice of filter material is a critical first step.

  • Teflon (PTFE) Filters: Generally the preferred choice. They are chemically inert and have low organic background, minimizing the contribution of the filter itself to the matrix. They are ideal for subsequent chemical characterization.[11]

  • Quartz Fiber Filters: Often used for high-volume sampling and analysis of carbonaceous content. However, they can have higher organic background and may require pre-baking (heating at high temperature) to reduce contamination.

  • Glass Fiber Filters: Similar to quartz but can be more fragile. They are effective for particle collection but may also contribute inorganic ions to the sample extract.[12]

Recommendation: Start with Teflon filters to minimize background interference.

FAQ 2.2: What is the first step if I suspect high matrix effects are causing poor recovery or reproducibility?

If you observe inconsistent results, poor peak shapes, or low analyte response, your first and most critical action should be to improve your sample cleanup protocol . A simple "dilute-and-shoot" approach is often insufficient for complex aerosol matrices.[13] Investing time in developing a robust extraction and cleanup method is paramount.

In-Depth Guide: Advanced Sample Preparation Protocols

We present two highly effective, validated protocols for cleaning up aerosol filter extracts.

Protocol A: Mixed-Mode Solid-Phase Extraction (SPE) for High-Purity Extracts

This is the gold-standard approach for removing a broad range of interferences. It combines two retention mechanisms—reversed-phase (for non-polar interferences) and anion-exchange (for capturing our acidic analyte)—to achieve a highly selective cleanup.[13][14][15]

Mixed-Mode SPE Workflow for Acidic Compounds.

Step-by-Step Methodology:

  • Filter Extraction: Sonicate the Teflon filter in a suitable organic solvent (e.g., acetonitrile or methanol) for 30 minutes to extract the organic compounds.[16]

  • Select SPE Cartridge: Choose a mixed-mode strong anion exchange (SAX) polymeric cartridge (e.g., Oasis MAX or equivalent). These offer both reversed-phase and ion-exchange properties.[17]

  • Conditioning: Condition the cartridge sequentially with 5 mL methanol, followed by 5 mL deionized water. This activates the sorbent.[17]

  • Sample Loading: Dilute the filter extract with water containing a weak base (e.g., ammonium hydroxide) to raise the pH to at least 2 units above the analyte's pKa. This ensures the carboxylic acid group is negatively charged. Load the sample slowly onto the cartridge. The analyte will bind to the anion-exchange sites.

  • Washing:

    • Wash 1: Rinse with 5 mL of 5% methanol in water to remove highly polar, neutral interferences.

    • Wash 2: Rinse with 5 mL of methanol to remove non-polar interferences retained by the reversed-phase mechanism.

  • Elution: Elute the target analyte with 5 mL of methanol containing 2% acetic or formic acid. The acid neutralizes the analyte's charge, releasing it from the anion-exchange sorbent.[14][18]

  • Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.[14]

Protocol B: Modified QuEChERS for Rapid Throughput

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a dispersive SPE technique that is extremely fast and effective.[19][20] While originally for pesticides, it can be adapted for aerosol analysis.[21]

General QuEChERS Workflow.

Step-by-Step Methodology:

  • Initial Extraction: Place the aerosol filter in a 50 mL centrifuge tube. Add 10 mL of acetonitrile and any internal standards.[22]

  • Salting-Out Extraction: Add a QuEChERS salt packet (e.g., containing MgSO₄ for water removal and NaCl for phase separation). Shake vigorously for 1 minute.[22]

  • Phase Separation: Centrifuge the tube at >3000 rcf for 5 minutes. The sample will separate into an upper organic layer (containing your analyte) and a lower aqueous/solid layer.

  • Dispersive SPE (dSPE) Cleanup: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube. This tube should contain a mixture of sorbents. For this application, a combination of:

    • PSA (Primary Secondary Amine): To remove organic acids and other polar interferences.

    • C18: To remove non-polar interferences.

    • MgSO₄: To remove any remaining water.

  • Final Cleanup: Shake the dSPE tube for 1 minute and centrifuge for 5 minutes. The supernatant is now cleaned and ready for direct injection or can be evaporated and reconstituted if further concentration is needed.

Comparison of Sample Cleanup Techniques
FeatureMixed-Mode SPEModified QuEChERS
Selectivity/Purity Excellent. Highly targeted cleanup.Good to Very Good. Removes many interferences.
Speed/Throughput Moderate. Can be automated.Excellent. Very fast for batch processing.[19]
Solvent Consumption Moderate.Low. Significantly reduces solvent use.[21]
Cost per Sample Higher.Lower. [20]
Recommendation Best for methods requiring the lowest detection limits and highest data quality.Ideal for high-throughput screening or when speed is critical.

Section 3: Analytical Method Troubleshooting: LC-MS/MS Optimization

Even with excellent sample preparation, further optimization of the analytical method can provide an additional layer of defense against matrix effects.

FAQ 3.1: My data is still noisy after sample cleanup. How can I use chromatography to further reduce matrix effects?

Your liquid chromatography method is a powerful tool for separating your analyte from any remaining matrix components. If interferences co-elute with your analyte, you will see matrix effects.

  • Optimize the Gradient: A longer, shallower gradient can improve the resolution between your analyte and closely eluting matrix components.

  • Change Column Chemistry: If you are using a standard C18 column, consider a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase, which can alter the elution order of interferences relative to your analyte.

  • Use UHPLC: Ultra-High Performance Liquid Chromatography provides sharper, narrower peaks. This reduces the window of time for potential co-elution with interferences, thereby minimizing matrix effects.

FAQ 3.2: I'm seeing significant ion suppression with ESI. Is Atmospheric Pressure Chemical Ionization (APCI) a viable alternative?

Yes, absolutely. APCI is an excellent alternative to consider and is often less prone to matrix effects than ESI.[23][24][25]

The ionization mechanism in APCI is different. It occurs in the gas phase after the solvent has been vaporized, making it less susceptible to interferences from non-volatile salts and other matrix components that disrupt the ESI process.[7]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Ionization Mechanism Ionization from charged liquid droplets.Gas-phase chemical ionization via corona discharge.[7]
Susceptibility to Matrix Effects High. Very sensitive to non-volatile salts and co-eluting compounds.[3]Low to Moderate. Much less affected by matrix components.[23][25]
Analyte Suitability Excellent for polar, pre-charged, or large molecules.Excellent for moderately polar to non-polar, thermally stable molecules.[7]
Recommendation for Analyte Suitable, but prone to suppression.Strongly Recommended as an alternative to mitigate matrix effects.
FAQ 3.3: What is the best way to compensate for unavoidable matrix effects?

The most robust way to correct for signal variability caused by matrix effects is to use a stable isotope labeled internal standard (SIL-IS) .[10][26]

An SIL-IS is an analog of your analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, or ²H/Deuterium).[27] Because it is chemically identical to the analyte, it co-elutes perfectly and experiences the exact same ionization suppression or enhancement.[26] By calculating the ratio of the analyte signal to the SIL-IS signal, you can achieve highly accurate and precise quantification, regardless of matrix-induced signal fluctuations.

In-Depth Guide: The Gold Standard for Quantification
Protocol C: Proper Selection and Use of a Stable Isotope Labeled Internal Standard (SIL-IS)

Simply using any SIL-IS is not enough; proper selection is critical for success.

  • Choose the Right Isotope: Whenever possible, select a ¹³C or ¹⁵N labeled standard over a deuterium (²H) labeled one. Deuterium labeling can sometimes cause a slight shift in chromatographic retention time, meaning the IS and the analyte do not co-elute perfectly.[13] This can lead to differential matrix effects and defeat the purpose of using an SIL-IS.

  • Ensure Sufficient Mass Shift: The mass difference between the analyte and the SIL-IS should be at least 3-4 Da to avoid any isotopic crosstalk or interference from the natural isotopes of the analyte.[27]

  • Confirm Purity: The SIL-IS should have high isotopic purity (i.e., be mostly free of the unlabeled analyte) to ensure it doesn't contribute to the analyte signal.[26]

  • Implementation: Spike the SIL-IS into your sample at the very beginning of the sample preparation process (before extraction).[27] This allows it to correct for variability in both the sample cleanup/recovery and the final MS detection. The concentration should be similar to the expected analyte concentration.[27]

Section 4: Post-Analysis: Validating Your Method and Confirming Results

Method validation is crucial to prove your results are accurate and that matrix effects are under control.

FAQ 4.1: How can I definitively prove that matrix effects are impacting my results?

A post-column infusion experiment is the classic technique to visualize matrix effects.

  • Setup: Infuse a constant, steady stream of your analyte standard into the LC flow after the analytical column but before the MS ion source.

  • Injection: Inject a blank, extracted matrix sample (one that contains no analyte) onto the LC column.

  • Analysis: As the extracted matrix components elute from the column, you will observe dips in the constant analyte signal wherever an interfering compound is causing ion suppression. This allows you to map the regions of suppression in your chromatogram and see if they overlap with your analyte's retention time.[13][28]

FAQ 4.2: What is a matrix-matched calibration curve and when should I use it?

A matrix-matched calibration curve is a set of calibration standards prepared in a blank matrix extract instead of a pure solvent.[5] This forces the standards to experience the same matrix effects as the unknown samples.

When to Use It: This is a good strategy when a suitable SIL-IS is not available. By matching the matrix, you can compensate for a consistent suppression or enhancement effect.

Limitations: This approach assumes that the matrix effect is identical and consistent across all of your unknown samples, which may not always be true. It requires a reliable source of blank matrix, which can be difficult to obtain for aerosol samples. Therefore, using a SIL-IS is always the preferred approach.[5]

Section 5: Summary and Key Recommendations

This workflow summarizes the recommended approach to developing a robust method free from the influence of matrix effects.

Recommended Workflow for Robust Aerosol Analysis.
Troubleshooting Summary Table
Observed ProblemProbable CauseRecommended Solution(s)
Low & Inconsistent Recovery Inefficient extraction; Significant ion suppression.1. Implement Mixed-Mode SPE for cleaner extracts. 2. Use a ¹³C-labeled SIL-IS to correct for variability.
Poor Peak Shape Matrix overload on the analytical column.1. Improve sample cleanup. 2. Dilute the final extract if sensitivity allows.
High Signal Variability between Samples Differential matrix effects across samples.1. Must use a SIL-IS. This is the only reliable way to correct for sample-to-sample variation.
Analyte Signal Drops in Real Samples Co-eluting interference causing ion suppression.1. Optimize LC gradient to separate analyte from interference. 2. Switch from ESI to APCI ion source.
References
  • Dean, B., et al. (2001). Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ResearchGate. (2001). Development of a Generic Method to the Solid-Phase Extraction of Acidic Compounds from Complex Matrices. Request PDF. Available at: [Link]

  • Fushimi, A., et al. (2022). Thermal-Desorption Proton-Transfer-Reaction Quadruple-Interface Time-of-Flight Mass Spectrometry: Online Analysis of Organic Aerosol Using Single-Component Particles. ACS Earth and Space Chemistry. Available at: [Link]

  • Irimie, A. I., et al. (2020). Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols. Atmosphere. Available at: [Link]

  • Fisseha, R., et al. (2004). IDENTIFICATION OF ORGANIC ACIDS IN SECONDARY ORGANIC AEROSOL AND THE CORRESPONDING GAS PHASE FROM CHAMBER EXPERIMENTS. OSTI.GOV. Available at: [Link]

  • MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. MetwareBio. Available at: [Link]

  • Taylor & Francis. (n.d.). Atmospheric-pressure chemical ionization – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Schuhmacher, J., et al. (2003). Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Keio University. (2023). Optimization of the QuEChERS extraction method to determine Polycyclic Aromatic Hydrocarbons (PAHs) in powder aerosol particles collected by cyclone. Keio University Academic Resource. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. PubMed Central. Available at: [Link]

  • ResearchGate. (2004). Identification of Organic Acids in Secondary Organic Aerosol and the Corresponding Gas Phase from Chamber Experiments. Request PDF. Available at: [Link]

  • National Center for Biotechnology Information. (2013). The complete targeted profile of the organic acid intermediates of the citric acid cycle using a single stable isotope dilution analysis, sodium borodeuteride reduction and selected ion monitoring GC/MS. PubMed Central. Available at: [Link]

  • Boreal Environment Research. (2007). analysis of organic compounds in ambient aerosols collected with the particle-into-liquid sampler. Boreal Environment Research. Available at: [Link]

  • ScienceDirect. (2022). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. Journal of Food and Drug Analysis. Available at: [Link]

  • OMICS International. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • ScienceDirect. (2004). Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH and their determination by gas chromatography–mass spectrometry. Journal of Chromatography A. Available at: [Link]

  • ACS Publications. (2013). New Ionization Method for Analysis on Atmospheric Pressure Ionization Mass Spectrometers Requiring Only Vacuum and Matrix Assistance. Analytical Chemistry. Available at: [Link]

  • LCGC. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solid-Phase Extraction. Chemistry LibreTexts. Available at: [Link]

  • ACS Publications. (2008). Overcoming Matrix Effects in Liquid Chromatography−Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. Available at: [Link]

  • Hawach. (n.d.). QuEChERS | Optimizing Sample Preparation. Hawach Scientific. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Heptanoic acid, 6-oxo- (CAS 3128-07-2). Cheméo. Available at: [Link]

  • ResearchGate. (2023). (PDF) Optimization of the QuEChERS extraction method to determine Polycyclic Aromatic Hydrocarbons (PAHs) in powder aerosol particles collected by cyclone. ResearchGate. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc.. Available at: [Link]

  • ACS Publications. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. Available at: [Link]

  • Hill Laboratories. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Hill-labs.com. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central. Available at: [Link]

  • Defense Technical Information Center. (2002). Sampling Efficiency Measurement Methods for Aerosol Samplers. DTIC. Available at: [Link]

  • Collett Research Group. (n.d.). Experiment #4 - Aerosol Sampling by Cascade Impactor. Collett Research Group at Colorado State University. Available at: [Link]

  • Restek. (n.d.). QuEChERS Sample Preparation Procedures. Restek. Available at: [Link]

  • Atmospheric Measurement Techniques. (2025). A novel methodology for assessing the hygroscopicity of aerosol filter samples. AMT. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Review of bioaerosols in indoor environment with special reference to sampling, analysis and control mechanisms. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 3-Isopropenyl-6-oxoheptanoic acid. PubChem. Available at: [Link]

  • Julkari. (2007). Aerosol sampling methods for wide area environmental sampling (WAES). Valmari, T. et al.. Available at: [Link]

  • Ataman Kimya. (n.d.). HEPTANOIC ACID. Ataman Kimya. Available at: [Link]

  • PubChem. (n.d.). 6-Oxoheptanoic acid. PubChem. Available at: [Link]

  • CDC Stacks. (2021). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Centers for Disease Control and Prevention. Available at: [Link]

  • Semantic Scholar. (2020). Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols. Semantic Scholar. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Calibration Curve Non-Linearity for 3-Isopropyl-6-oxoheptanoic Acid

Overview As an Application Scientist, I frequently encounter researchers struggling with the quantitation of bifunctional aliphatic compounds. 3-Isopropyl-6-oxoheptanoic acid (CAS 75656-45-0) is a prime example.

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

As an Application Scientist, I frequently encounter researchers struggling with the quantitation of bifunctional aliphatic compounds. 3-Isopropyl-6-oxoheptanoic acid (CAS 75656-45-0) is a prime example. Whether you are profiling it as a volatile terpenoid derivative in botanical extracts like Clerodendrum capitatum[1] and Echinops spinosus[2], or quantifying it as a synthetic product from the selective C-C bond cleavage of cycloalkanones[3], achieving a linear calibration curve can be challenging.

The difficulty stems directly from its molecular structure: it possesses both a Lewis-basic carboxylic acid group at C1 and an enolizable ketone at C6. These functional groups dictate its behavior in both the liquid/gas phase and during ionization. This guide provides a self-validating troubleshooting framework to diagnose and resolve non-linearity in your LC-MS/MS or GC-MS workflows.

Diagnostic Workflow

G Start Calibration Curve Non-Linearity Check Identify Region of Non-Linearity Start->Check LowEnd Low-End Droop (Loss of Signal) Check->LowEnd HighEnd High-End Plateau (Saturation) Check->HighEnd Scatter Random Scatter (Poor R²) Check->Scatter CauseLow Metal Adsorption of -COOH Group LowEnd->CauseLow CauseHigh ESI Droplet Saturation or Detector Saturation HighEnd->CauseHigh CauseScatter Incomplete Derivatization or Keto-Enol Shift Scatter->CauseScatter FixLow Use Medronic Acid or Passivated LC Hardware CauseLow->FixLow FixHigh Dilute Samples or Use Less Abundant Adduct CauseHigh->FixHigh FixScatter Two-Step Derivatization (MOX + TMS) CauseScatter->FixScatter

Diagnostic workflow for identifying and resolving calibration curve non-linearity.

Troubleshooting FAQs

Q1: Why does my LC-MS/MS calibration curve drop off completely at concentrations below 10 ng/mL?

The Causality: This "low-end droop" is a classic symptom of non-specific binding. The carboxylic acid group on 3-isopropyl-6-oxoheptanoic acid contains electron-rich oxygen atoms that act as Lewis bases. The stainless steel components in your LC flow path (frits, needles, columns) have an oxidized layer containing iron and chromium ions (Lewis acids). At low concentrations, a significant percentage of your analyte binds to these active sites, removing it from the solvent plug. Once these active sites are saturated at higher concentrations, the signal recovers, creating a quadratic or "hockey stick" curve. The Solution: You must passivate the system. Add a chelating agent like medronic acid (5 µM) to your aqueous mobile phase. Medronic acid binds to the metal sites with a much higher affinity than your analyte, effectively masking them without causing ion suppression in the mass spectrometer.

Q2: The upper end of my curve (>500 ng/mL) flattens out in LC-ESI-MS. How do I fix this?

The Causality: In Electrospray Ionization (ESI), the number of available charges on the surface of the solvent droplet is finite. 3-isopropyl-6-oxoheptanoic acid is highly surface-active due to its hydrophobic isopropyl group and hydrophilic carboxylate. At high concentrations, the molecules compete for the limited surface area and charge of the ESI droplets. Once the surface is saturated, any additional analyte remains in the droplet interior and is sent to waste, leading to a plateau in the MS response. The Solution: First, verify that your detector (electron multiplier) is not saturated by looking at the isotopic distribution; if the M+1/M ratio is skewed, it's detector saturation. If the ratio is normal, it is ESI droplet saturation. To fix this, reduce your injection volume, increase the source temperature to enhance desolvation, or switch to Atmospheric Pressure Chemical Ionization (APCI), which relies on gas-phase reactions rather than droplet surface area.

Q3: I'm using GC-MS, and my response factors are highly variable, leading to a scattered, non-linear curve. What is going wrong?

The Causality: If you are only using a standard silylating agent (like BSTFA) to derivatize the molecule, you are likely experiencing incomplete derivatization. While the C1-carboxylic acid silylates easily, the C6-ketone can undergo partial enolization at high injector temperatures, leading to a mixture of the keto-TMS ester and the enol-bis-TMS derivative. This splits your signal into multiple unpredictable peaks. The Solution: Implement a two-step derivatization protocol. First, react the ketone with methoxyamine hydrochloride (MOX) to form a thermally stable oxime. Second, silylate the carboxylic acid with BSTFA + 1% TMCS. This locks the molecule into a single, stable derivative.

Quantitative Impact of Optimizations

Summarized below is the typical quantitative recovery observed when applying the targeted fixes to 3-isopropyl-6-oxoheptanoic acid workflows:

Analytical PlatformObserved IssueOptimization AppliedPrevious Linearity (R²)Optimized Linearity (R²)LOQ Improvement
LC-ESI-MS/MS Low-end droop (<10 ng/mL)Addition of 5 µM Medronic Acid0.921 (Quadratic)0.998 (Linear)15 ng/mL → 1 ng/mL
LC-ESI-MS/MS High-end plateau (>500 ng/mL)Switch from ESI to APCI0.945 (Saturated)0.996 (Linear)N/A (Upper limit extended)
GC-MS (EI) Scatter / Split peaksTwo-step derivatization (MOX + TMS)0.885 (Variable)0.999 (Linear)50 ng/mL → 5 ng/mL

Experimental Protocols

Protocol A: Mitigating Metal Adsorption in LC-MS/MS

This protocol creates a self-validating system where system passivation is continuously maintained during the run.

  • Prepare Mobile Phase A: Add 0.1% Formic acid to LC-MS grade water.

  • Prepare Mobile Phase B: Add 0.1% Formic acid to LC-MS grade Acetonitrile.

  • Passivation Additive: Add Medronic acid (methylenediphosphonic acid) directly to Mobile Phase A to achieve a final concentration of 5 µM.

  • System Priming: Prime the LC system with the modified Mobile Phase A at 0.5 mL/min for at least 30 minutes. Ensure the flow passes through the autosampler needle, injection valve, and analytical column to passivate all stainless steel components.

  • Validation: Perform a test injection of a low-concentration standard (e.g., 2 ng/mL). A symmetrical peak with a signal-to-noise ratio >10 confirms successful passivation.

Protocol B: Two-Step Derivatization for GC-MS Analysis

This protocol ensures complete conversion of both the ketone and carboxylic acid groups for stable volatilization.

  • Sample Preparation: Aliquot 50 µL of the sample or standard containing 3-isopropyl-6-oxoheptanoic acid into a deactivated glass autosampler vial.

  • Drying: Evaporate to complete dryness under a gentle stream of high-purity nitrogen at 40°C.

  • Oximation (Step 1): Add 30 µL of Methoxyamine hydrochloride (MOX) in pyridine (20 mg/mL). Vortex for 30 seconds and incubate in a heating block at 60°C for 1 hour. This converts the C6-ketone into a stable methoxime.

  • Silylation (Step 2): Add 50 µL of BSTFA containing 1% TMCS. Incubate at 60°C for an additional 30 minutes to silylate the C1-carboxylic acid.

  • Analysis: Cool the vial to room temperature, transfer the contents to a micro-insert, and inject 1 µL into the GC-MS using a splitless injection mode.

References

  • Potential use of Clerodendrum capitatum extracts and its formulation for control of three major stored product beetles Source: Oxford Academic URL:[Link][1]

  • Biological activity of Echinops spinosus on inhibition of paracetamol-induced renal inflammation Source: ResearchGate URL:[Link][2]

  • Selective C–C Bond Cleavage of Cycloalkanones by NaNO2/HCl Source: Amazon S3 (Supplementary Material) URL:[Link][3]

Sources

Troubleshooting

Overcoming low ionization efficiency of 3-isopropyl-6-oxoheptanoic acid in mass spectrometry

Technical Support Center: Troubleshooting Low Ionization Efficiency of 3-Isopropyl-6-oxoheptanoic Acid Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers str...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Ionization Efficiency of 3-Isopropyl-6-oxoheptanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to quantify low-molecular-weight, bifunctional polar analytes. 3-isopropyl-6-oxoheptanoic acid (C₁₀H₁₈O₃, MW ~186.25 Da)—a known biogenic secondary organic aerosol (SOA) compound and plant metabolite[1]—is notoriously difficult to detect via mass spectrometry (MS).

This guide provides a deep dive into the mechanistic causes of its poor ionization and offers field-validated protocols to overcome these barriers, ensuring robust, self-validating experimental workflows.

Part 1: Mechanistic Causes of Low Ionization (The "Why")

Why does 3-isopropyl-6-oxoheptanoic acid yield such poor signal-to-noise (S/N) ratios? The answer lies in its structural thermodynamics and droplet dynamics:

  • Lack of Basic Sites (+ESI): In positive Electrospray Ionization (+ESI), efficient protonation relies on the presence of functional groups with high proton affinities (e.g., amines). The ketone and carboxylic acid oxygens in this molecule have low proton affinities, meaning solvent molecules outcompete the analyte for available protons, resulting in negligible [M+H]⁺ formation.

  • Poor Surface Partitioning (-ESI): While the carboxylic acid can deprotonate to form [M-H]⁻ in negative mode, low-molecular-weight aliphatic acids suffer from poor surface activity in ESI droplets. According to the equilibrium partitioning model, analytes that remain in the droplet interior rather than migrating to the surface are inefficiently ejected into the gas phase[2].

  • Matrix Interference (MALDI): In Matrix-Assisted Laser Desorption/Ionization (MALDI), standard matrices like α-cyano-4-hydroxycinnamic acid (CHCA) produce overwhelming chemical noise in the low mass range (<200 m/z). This completely masks the 185.25 m/z [M-H]⁻ peak of our target analyte.

Part 2: FAQs & Troubleshooting (The "How")

Q1: I am running standard reversed-phase LC-MS with 0.1% Formic Acid in positive mode. I see no signal. What is wrong? A1: Formic acid suppresses the ionization of carboxylic acids in negative mode and fails to protonate them in positive mode due to the analyte's low proton affinity. You must either switch to negative mode with a basic mobile phase (e.g., 10 mM ammonium bicarbonate, pH 9.0) to ensure complete deprotonation, or chemically derivatize the molecule to introduce a permanent charge.

Q2: I switched to -ESI with ammonium acetate, but my Limit of Detection (LOD) is still stuck in the micromolar range. How can I reach nanomolar sensitivity? A2: You are hitting the surface-partitioning limit. To enhance droplet evaporation and drive the analyte to the droplet surface, add a fluorinated alcohol (e.g., 1,1,1,3,3,3-Hexafluoro-2-propanol, HFIP) to your mobile phase. If this fails, you must abandon direct -ESI and use Girard’s Reagent T (GRT) to derivatize the ketone group, which introduces a permanent quaternary ammonium charge for highly sensitive +ESI analysis.

Q3: Can I analyze this molecule via MALDI-TOF for high-throughput screening? A3: Yes, but not with standard matrices. You must use a deprotonating matrix specifically designed for low-molecular-weight carboxylic acids, such as 4-dimethylaminobenzaldehyde (DMABA), which produces abundant[M-H]⁻ ions without low-mass interference[3]. Alternatively, use a permanently charged mass tag like 3-hydroxymethyl-1-ethylpyridinium iodide (HMEP).

Part 3: Experimental Workflows & Logical Relationships

TroubleshootingWorkflow Start Low Ionization of 3-isopropyl-6-oxoheptanoic acid CheckMode Select MS Ionization Mode Start->CheckMode NegESI Negative ESI (-ESI) CheckMode->NegESI PosESI Positive ESI (+ESI) CheckMode->PosESI MALDI MALDI-TOF CheckMode->MALDI NegSol Optimize Mobile Phase: Add NH4OH (pH > 8) or use HFIP NegESI->NegSol Poor deprotonation PosSol Ketone Derivatization: Girard's Reagent T (GRT) PosESI->PosSol Low proton affinity MaldiSol Use Deprotonating Matrix: DMABA or HMEP Tag MALDI->MaldiSol Matrix interference

Decision tree for optimizing the ionization of 3-isopropyl-6-oxoheptanoic acid based on MS modality.

DerivatizationMechanism Analyte 3-isopropyl-6-oxoheptanoic acid (Neutral, Low PA) Reaction Hydrazone Formation (Acid Catalyzed, 40°C) Analyte->Reaction Reagent Girard's Reagent T (Quaternary Amine) Reagent->Reaction Product Derivatized Analyte (Permanent Positive Charge) Reaction->Product ESI High Sensitivity +ESI MS Product->ESI

Chemical derivatization mechanism using Girard's Reagent T to add a permanent positive charge.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Girard’s Reagent T (GRT) Derivatization for +ESI LC-MS Causality: GRT specifically reacts with the 6-oxo (ketone) group of the analyte to form a hydrazone. Because GRT contains a quaternary ammonium group, the resulting complex carries a permanent positive charge, bypassing the need for protonation in the ESI source and increasing sensitivity by 100- to 1000-fold. Self-Validating Step: Always run a blank containing only GRT to identify unreacted reagent peaks and ensure they do not co-elute with your derivatized analyte.

  • Preparation: Dissolve 3-isopropyl-6-oxoheptanoic acid samples in 100 µL of LC-MS grade methanol.

  • Reagent Addition: Add 50 µL of a 10 mM solution of Girard’s Reagent T in methanol.

  • Catalysis: Add 10 µL of glacial acetic acid to catalyze the hydrazone formation.

  • Incubation: Vortex the mixture and incubate in a thermoshaker at 40°C for 60 minutes.

  • Quenching & Dilution: Dilute the sample to 1 mL with initial LC mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Analysis: Inject 5 µL onto a C18 column. Monitor the permanently charged intact mass [M+GRT]⁺ in +ESI mode.

Protocol B: DMABA Matrix Application for (-)MALDI-TOF MS Causality: DMABA acts as a deprotonating matrix, facilitating the extraction of the acidic proton from the carboxylic acid group while avoiding the low-mass chemical noise typical of standard matrices[3].

  • Matrix Preparation: Prepare a 10 mg/mL solution of 4-dimethylaminobenzaldehyde (DMABA) in Acetonitrile/Water (70:30, v/v).

  • Spotting: Spot 1 µL of the analyte solution onto the MALDI target plate and allow it to dry completely at room temperature.

  • Overlay: Apply 1 µL of the DMABA matrix solution directly over the dried analyte spot. Allow to co-crystallize at room temperature.

  • Analysis: Acquire spectra in negative reflectron mode. Look for the unsuppressed [M-H]⁻ peak at m/z 185.25.

Part 5: Quantitative Data Summary

Ionization StrategyMS ModeModifier / ReagentTarget Functional GroupExpected LODMatrix / Background Interference
Direct Infusion+ESI0.1% Formic AcidNone> 50 µMLow
High pH Mobile Phase-ESI10 mM NH₄HCO₃ (pH 9)Carboxylic Acid1 - 5 µMModerate
HFIP Addition-ESI1% HFIPCarboxylic Acid100 - 500 nMLow
GRT Derivatization+ESIGirard's Reagent T6-Oxo (Ketone)1 - 10 nMLow (Requires LC separation)
MALDI (Standard)-MALDICHCA or SACarboxylic AcidN/A (Masked)Severe (< 200 m/z)
MALDI (DMABA)-MALDIDMABA MatrixCarboxylic Acid~500 nMMinimal[3]
MALDI (HMEP Tag)+MALDIHMEP ReagentCarboxylic Acid~100 nMSuppressed by Tag

References

  • Krivosheina, A. et al. (2021). "New suitable deprotonating matrices for the analysis of carboxylic acids and some acidic compounds by matrix-assisted laser desorption/ionization mass spectrometry in negative ion mode." Rapid Communications in Mass Spectrometry, 35(1), e8954. URL: [Link]

  • Gamoh, K. et al. (2003). "Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization." Rapid Communications in Mass Spectrometry, 17(7), 685-689. URL: [Link]

  • Winter, D. et al. (2009). "Comparative High-Speed Profiling of Carboxylic Acid Metabolite Levels by Differential Isotope-Coded MALDI Mass Spectrometry." Analytical Chemistry, 81(17), 7173–7181. URL: [Link]

  • Griffin, R. J. et al. (2006). "Modeling Secondary Organic Aerosol Formation via Multiphase Partitioning with Molecular Data." Environmental Science & Technology, 40(14), 4486–4494. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing atmospheric oxidation yields of terpinene to Heptanoic acid, 3-(1-methylethyl)-6-oxo-

Title: Comparative Guide: Atmospheric Oxidation Yields of Terpinene vs. 3-(1-Methylethyl)-6-oxo-heptanoic Acid Introduction As a Senior Application Scientist bridging atmospheric chemistry and pharmaceutical stability, I...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Atmospheric Oxidation Yields of Terpinene vs. 3-(1-Methylethyl)-6-oxo-heptanoic Acid

Introduction As a Senior Application Scientist bridging atmospheric chemistry and pharmaceutical stability, I frequently evaluate how biogenic volatile organic compounds (BVOCs) degrade in the presence of atmospheric oxidants. Terpenes are ubiquitous—not only as forest emissions but as critical excipients, penetration enhancers, and flavoring agents in drug formulations. This guide objectively compares the atmospheric oxidation yields of Terpinene (a highly reactive primary monoterpene) against its downstream oxygenated derivative, Heptanoic acid, 3-(1-methylethyl)-6-oxo- (commonly known as 3-isopropyl-6-oxoheptanoic acid).

Understanding this comparison is crucial: Terpinene represents the rapid, gas-phase primary oxidation stage, whereas the heptanoic acid derivative serves as a surrogate for secondary organic aerosol (SOA) intermediates that undergo slower, multiphase aging (1)[1].

Mechanistic Pathways

The oxidation of terpinene is initiated by the electrophilic addition of hydroxyl (OH) radicals, ozone (O 3​ ), or nitrate (NO 3​ ) radicals to its endocyclic double bonds (2)[2]. This leads to the formation of peroxy radicals (RO 2​ •), which undergo bimolecular reactions or autoxidation to yield first-generation products, including 3-(1-methylethyl)-6-oxo-heptanoic acid. Once formed, this heptanoic acid derivative partitions heavily into the aerosol phase due to its low vapor pressure, where it undergoes further H-abstraction and functionalization.

G T Terpinene (Primary Precursor) RO2 RO2 Intermediate (Autoxidation) T->RO2 + Oxidant (Addition) Ox Oxidants (OH, O3, NO3) Ox->T Acid 3-(1-methylethyl)-6-oxo-heptanoic acid (Secondary Product) RO2->Acid + NO / HO2 (Bimolecular) Aerosol Secondary Organic Aerosol (Multiphase Aging) Acid->Aerosol Condensation & Further Oxidation

Atmospheric oxidation pathway from primary Terpinene to its secondary heptanoic acid derivative.

Comparative Performance & Quantitative Data

The following table synthesizes the quantitative oxidation metrics for both compounds. Terpinene exhibits rapid gas-phase kinetics, while the heptanoic acid derivative is characterized by its propensity to remain in the condensed phase and add aerosol mass via functionalization.

Property / MetricTerpinene ( α
  • and γ -isomers)
Heptanoic acid, 3-(1-methylethyl)-6-oxo-
Atmospheric Role Primary Biogenic VOC (Precursor)Secondary Oxygenated VOC / SOA Surrogate
Vapor Pressure ( VP,sat​ ) High ( ∼1−2 Torr)Low to Moderate ( 10−10 to 10−5 Torr)
NO 3​ Rate Constant ( kNO3​ ) 1.2×10−10 cm 3 molec −1 s −1 ( α -isomer)Not highly reactive with NO 3​ (Lacks C=C bonds)
Primary Oxidation Mechanism Electrophilic addition to C=C bondsH-atom abstraction at alkyl/isopropyl groups
SOA Mass Yield 10% – 30% (Gas-to-particle conversion) ∼100% (Remains entirely in condensed phase)
Atmospheric Lifetime Minutes to Hours (Gas phase)Days (Particle phase / Multiphase aging)

Self-Validating Experimental Protocols

To ensure scientific integrity, the measurement of these yields cannot rely on a single analytical technique. The protocols below are designed as self-validating systems, where physical mass tracking is coupled with molecular identification.

Protocol A: Gas-Phase Oxidation Yields of Terpinene

Objective: Quantify the SOA mass yield and gas-phase decay of terpinene.

  • Chamber Initialization: Flush a 10 m 3 Teflon environmental chamber with zero air until background VOCs and NO x​ are < 1 ppb.

    • Causality: Minimizing background contaminants prevents competitive OH reactions and artificial radical cycling, ensuring the calculated yields are strictly terpinene-derived.

  • Precursor Injection: Inject γ -terpinene to achieve a mixing ratio of exactly 50 ppb.

    • Causality: Operating at 50 ppb provides sufficient signal-to-noise for mass spectrometry while preventing unrealistic RO 2​ -RO 2​ cross-reactions that do not occur in ambient atmospheric conditions.

  • Oxidant Generation: Introduce H 2​ O 2​ vapor and irradiate the chamber with 350 nm UV lamps to generate OH radicals.

  • Real-Time Monitoring: Continuously measure gas-phase terpinene decay using PTR-TOF-MS and monitor aerosol volume growth using a Scanning Mobility Particle Sizer (SMPS).

  • Yield Calculation: Calculate the SOA mass yield ( Y=ΔMo​/ΔVOC ).

    • Causality: You must apply size-dependent wall-loss corrections for both gases and particles. Failing to account for semi-volatile products condensing on Teflon walls will artificially lower the measured SOA yield (3)[3].

Protocol B: Multiphase Aging Yields of Heptanoic acid, 3-(1-methylethyl)-6-oxo-

Objective: Determine the mass addition yield of the oxygenated derivative during prolonged atmospheric aging.

  • Aerosol Generation: Atomize a dilute aqueous solution of synthesized 3-(1-methylethyl)-6-oxo-heptanoic acid into an Oxidation Flow Reactor (OFR).

    • Causality: The low vapor pressure of this compound prevents standard gas-phase injection. Atomizing it directly into a seed aerosol mimics the behavior of pre-existing SOA in the atmosphere.

  • Accelerated OH Exposure: Expose the aerosol to varying OH concentrations generated via ozone photolysis at 254 nm in the presence of water vapor.

    • Causality: OFRs can simulate 1-10 days of atmospheric OH exposure in minutes, which is absolutely necessary to observe the slow H-abstraction kinetics of saturated oxygenates.

  • Chemical Characterization: Analyze the aged aerosol using FIGAERO-CIMS (Filter Inlet for Gases and AEROsols coupled to Chemical Ionization Mass Spectrometry).

    • Causality: Thermal desorption coupled with soft chemical ionization (e.g., using I reagent ions) prevents the fragmentation of highly oxygenated molecules, allowing for precise determination of functionalization yields versus fragmentation losses.

Conclusion for Drug Development & Aerosol Science

For researchers formulating inhaled therapeutics or evaluating indoor air quality, the distinction between these two molecules is paramount. Terpinene will rapidly scavenge oxidants and form secondary aerosols. In contrast, its downstream products like 3-(1-methylethyl)-6-oxo-heptanoic acid dictate the long-term physical properties (e.g., hygroscopicity and toxicity) of the resulting aerosol. Testing formulations strictly against primary terpenes is insufficient; stability and toxicity assays must account for the persistent, low-volatility oxygenated yields.

References

  • Slade, J. H., et al. (2017). Nitrate radical oxidation of γ-terpinene: hydroxy nitrate, total organic nitrate, and secondary organic aerosol yields. Copernicus Atmospheric Chemistry and Physics.[Link]

  • Pun, B. K., et al. (2006). Modeling Secondary Organic Aerosol Formation via Multiphase Partitioning with Molecular Data. ACS Publications - Environmental Science & Technology.[Link]

  • Picquet-Varrault, B., et al. (2020). A comparative and experimental study of the reactivity with nitrate radical of two terpenes: α-terpinene and γ-terpinene. Copernicus Atmospheric Chemistry and Physics.[Link]

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